Physicochemical Profiling and Preformulation Strategies for But-2-ynyl-phenyl-amine Hydrochloride
Executive Summary But-2-ynyl-phenyl-amine hydrochloride (CAS: 1185302-18-4) is a specialized chemical entity characterized by a secondary aniline moiety conjugated to an internal alkyne. Compounds harboring this propargy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
But-2-ynyl-phenyl-amine hydrochloride (CAS: 1185302-18-4) is a specialized chemical entity characterized by a secondary aniline moiety conjugated to an internal alkyne. Compounds harboring this propargylamine-like architecture are highly valued in medicinal chemistry, frequently serving as critical intermediates or active pharmaceutical ingredients (APIs) targeting monoamine oxidase (MAO) enzymes.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. We will deconstruct the molecular architecture of But-2-ynyl-phenyl-amine hydrochloride, analyze the causality behind its physicochemical behavior, and establish highly rigorous, self-validating experimental protocols for its characterization.
Chemical Architecture & Quantitative Data
The physicochemical behavior of But-2-ynyl-phenyl-amine hydrochloride is dictated by the interplay between its electron-rich phenyl ring, the ionizable secondary amine, and the electron-withdrawing internal alkyne (but-2-ynyl group). Formulating this compound as a hydrochloride salt fundamentally alters its solid-state stability and dissolution kinetics, shifting it from a lipophilic free base to a highly water-soluble crystalline solid.
Table 1: Predicted and Empirical Physicochemical Properties
The ionization constant (pKa) is the master variable dictating a molecule's solubility and permeability. According to Avdeef (2001), rigorous physicochemical profiling—specifically the precise determination of charge state—is paramount for predicting the in vivo performance of ionizable molecules[3].
Unsubstituted aniline possesses a pKa of ~4.6. In But-2-ynyl-phenyl-amine, the addition of the but-2-ynyl group introduces a competing electronic effect. While alkyl groups are typically electron-donating, the
-hybridized carbons of the alkyne exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen lone pair, stabilizing the unprotonated free base and slightly lowering the pKa to an estimated 4.2–4.5. Consequently, at physiological pH (7.4), the molecule exists almost exclusively (>99.8%) in its unprotonated, lipophilic free base form.
Partitioning Kinetics (logP and logD)
The lipophilicity of the free base is driven by the hydrophobic phenyl ring and the alkyne chain. With an estimated logP of ~2.4, the compound exhibits optimal lipophilicity for passive membrane permeation. Because the molecule is unprotonated at pH 7.4, its distribution coefficient (
) is effectively equal to its logP.
Stability & Degradation Kinetics
The internal alkyne and secondary amine functionalities classify this molecule as a propargylamine derivative. As extensively reviewed by Lauder et al. (2017), propargylamines are highly versatile but exhibit specific reactivity profiles, particularly concerning nucleophilic additions and metal-catalyzed hydrations[4].
Understanding these degradation pathways is critical for defining storage conditions and shelf-life.
Oxidative N-Dealkylation: The secondary amine is susceptible to reactive oxygen species (ROS). Oxidation at the nitrogen can lead to the formation of an N-oxide, which may subsequently undergo hydrolysis (dealkylation) to yield unsubstituted aniline and a reactive butynal byproduct.
Alkyne Hydration: In the presence of trace transition metals or strong aqueous acids, the internal alkyne can undergo Markovnikov hydration. This converts the alkyne into a ketone (N-phenylaminobutan-2-one derivative) via an enol tautomerization mechanism.
Chemical degradation pathways of the propargylamine moiety.
Experimental Methodologies & Workflows
To transition from theoretical predictions to empirical data, a structured analytical workflow is required. The following protocols are designed as self-validating systems to ensure data integrity.
Workflow for physicochemical profiling of But-2-ynyl-phenyl-amine HCl.
Protocol 1: pKa Determination via Potentiometric Titration
Causality Focus: We utilize potentiometric titration over UV-Vis spectrophotometry because the spectral shift of the aniline chromophore upon protonation may not provide sufficient resolution for a highly accurate pKa calculation.
System Suitability: Titrate a standard reference (e.g., potassium hydrogen phthalate) prior to the analyte. The measured pKa must fall within ±0.05 units of the literature value to validate electrode calibration.
Analyte Preparation: Dissolve 3.0 mg of But-2-ynyl-phenyl-amine HCl in 50 mL of a standardized 0.15 M KCl solution. Causality: Maintaining a constant ionic strength is critical to minimize Debye-Hückel effects, ensuring the measured apparent pKa accurately reflects the thermodynamic pKa.
Titration: Titrate the solution using standardized 0.1 M NaOH under a continuous nitrogen blanket. Causality: The nitrogen blanket prevents atmospheric
from dissolving and forming carbonic acid, which would artificially skew the titration curve.
Data Analysis: Utilize a Bjerrum plot or the second derivative of the titration curve to identify the exact inflection point corresponding to the pKa.
Protocol 2: logP Determination via Shake-Flask Method
Causality Focus: While HPLC retention time correlations are faster, the shake-flask method provides the true thermodynamic partition coefficient, avoiding skewed data caused by specific interactions between the alkyne moiety and silica-based stationary phases.
System Suitability: Measure the partition coefficient of a known standard (e.g., aniline) alongside the analyte. Mass balance recovery across both phases must exceed 98% to rule out adsorption to glassware or emulsion-induced losses.
Phase Saturation: Mutually saturate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours. Causality: Mutual saturation prevents volume changes during the actual partitioning experiment, ensuring accurate concentration calculations.
Partitioning: Dissolve the API in the aqueous phase, add an equal volume of the saturated n-octanol, and agitate at 25°C for 60 minutes.
Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes. Causality: Centrifugation is mandatory. Microscopic octanol droplets suspended in the aqueous phase will artificially inflate the aqueous concentration reading via UV/HPLC, leading to an underestimated logP.
Quantification: Quantify the API concentration in both the aqueous and organic phases using HPLC-UV at the compound's
.
References
Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 277-351.[Link]
Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200.[Link]
Molecular weight and structural formula of But-2-ynyl-phenyl-amine HCl
Synthesis, Characterization, and Pharmacological Applications[1][2] Abstract But-2-ynyl-phenyl-amine Hydrochloride (also known as -(but-2-yn-1-yl)aniline hydrochloride) is a functionalized propargylamine derivative with...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis, Characterization, and Pharmacological Applications[1][2]
Abstract
But-2-ynyl-phenyl-amine Hydrochloride (also known as
-(but-2-yn-1-yl)aniline hydrochloride) is a functionalized propargylamine derivative with significant utility in medicinal chemistry and organic synthesis.[1][2] Structurally characterized by an aniline moiety alkylated with a 2-butynyl chain, this molecule serves as a critical pharmacophore in the design of Monoamine Oxidase (MAO) inhibitors and as a versatile intermediate for the construction of nitrogen-containing heterocycles, particularly indoles.[1] This guide provides a rigorous technical overview of its physicochemical properties, validated synthesis protocols, analytical characterization, and biological context.
Part 1: Chemical Identity & Physicochemical Properties[3][4]
The molecule consists of a phenyl ring attached to a secondary amine, which is further substituted with a 2-butynyl group. The hydrochloride salt form improves stability and water solubility compared to the free base.
Soluble in water, ethanol, DMSO; sparingly soluble in non-polar solvents
SMILES (Free Base)
CC#CCNC1=CC=CC=C1
Part 2: Synthesis Protocol
The synthesis of But-2-ynyl-phenyl-amine HCl is achieved via a nucleophilic substitution (
) reaction between aniline and a 1-halo-2-butyne derivative.[1] The following protocol minimizes the formation of the tertiary amine byproduct (-di(but-2-ynyl)aniline).
Reagents & Materials
Precursor A: Aniline (Freshly distilled to remove oxidation products).
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Aniline (1.0 eq) and
(1.5 eq) in anhydrous MeCN .
Note: Using a slight excess of aniline (1.2–1.5 eq) can favor the mono-alkylated product, though chromatographic separation will be required.
Alkylation:
Cool the mixture to 0°C in an ice bath.
Add 1-Bromo-2-butyne (1.0 eq) dropwise over 30 minutes to control the exotherm.[1]
Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Endpoint: Disappearance of the alkyl halide spot.
Workup (Free Base Isolation):
Filter off the inorganic salts (
, Excess ).
Concentrate the filtrate under reduced pressure.
Redissolve the residue in Ethyl Acetate and wash with water (
) and brine ().
Dry the organic layer over anhydrous
and concentrate to yield the crude oil.
Salt Formation:
Dissolve the crude free base in a minimal amount of dry Diethyl Ether or Ethanol.
Add 4M HCl in Dioxane dropwise at 0°C until no further precipitation occurs.
Filter the resulting solid, wash with cold ether, and dry under vacuum.
Recrystallization: If necessary, recrystallize from Ethanol/Ether to obtain high-purity crystals.
Part 3: Visualization of Synthesis & Mechanism
The following diagram illustrates the synthetic pathway and the potential side-reaction (over-alkylation) that must be controlled.
Caption: Synthesis workflow showing the critical SN2 alkylation step and the salt formation pathway.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
1. Proton NMR (-NMR, 400 MHz, DMSO-)
7.20 – 6.60 ppm (m, 5H): Aromatic protons of the phenyl ring.
3.90 ppm (s or t, 2H): The methylene protons () adjacent to the alkyne.[1] This signal may show fine coupling (triplet) due to long-range interaction with the terminal methyl group.[1]
1.80 ppm (t, 3H): The terminal methyl group ().[1] The triplet splitting arises from homoallylic coupling with the methylene protons ().
9.00+ ppm (br s, 2H): The ammonium protons () in the salt form, exchangeable with .
2. Infrared Spectroscopy (FT-IR)
2200 – 2250 cm⁻¹: Weak to medium intensity band characteristic of the internal alkyne (
Note: The chloride counterion is not observed in positive mode MS.
Part 5: Biological & Synthetic Context[4][9]
Pharmacological Utility: MAO Inhibition
This molecule belongs to the class of propargylamines , which are well-established "suicide inhibitors" of Monoamine Oxidase (MAO) enzymes. The mechanism involves the enzymatic oxidation of the amine to an iminium species, followed by the nucleophilic attack of the enzyme's flavin cofactor onto the activated alkyne, forming a covalent adduct that irreversibly inactivates the enzyme.
Structural Analog: It is a phenyl-analog of Pargyline (
Selectivity: Depending on substitution patterns, these derivatives can show selectivity for MAO-B (neuroprotective target in Parkinson's) or MAO-A.[1]
Synthetic Utility: Indole Synthesis
But-2-ynyl-phenyl-amine is a valuable precursor for the synthesis of 2,3-substituted indoles via Gold(I) or Copper(II) catalyzed hydroamination .[1]
Caption: Gold-catalyzed cycloisomerization pathway converting the propargylamine to an indole scaffold.[1]
Part 6: Safety & Handling
Hazards:
Acute Toxicity: Anilines are toxic by inhalation, ingestion, and skin contact. They can cause methemoglobinemia.
Irritant: The hydrochloride salt is an irritant to eyes and respiratory tract.
Sensitizer: Potential skin sensitizer.
Storage: Hygroscopic. Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
Preparation of Propargylamines: Guérin, V. et al. "Gold(I)-Catalyzed Hydroamination of Alkynes with Anilines." Organic Letters, 2009. Link[1]
MAO Inhibition Mechanism: Ramsay, R. R. et al. "Monoamine oxidases: structure, function and guidance for inhibitors." British Journal of Pharmacology, 2018. Link[1]
Chemical Properties of Anilines: National Center for Biotechnology Information. "PubChem Compound Summary for CID 6246-96-4 (Alkene Analog Reference)." PubChem, 2025.[3][4] Link
Synthesis of 1-Bromo-2-butyne: "Method for the preparation of 1-bromo-2-butyne."[1][5] GuideChem, 2021. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature Review & Technical Guide: Synthesis of N-But-2-ynyl Aniline Derivatives
Audience: Researchers, Medicinal Chemists, and Process Scientists
Format: In-depth Technical Whitepaper[1]
Executive Summary
The N-but-2-ynyl aniline motif (
) represents a critical pharmacophore in medicinal chemistry, particularly in the development of Monoamine Oxidase B (MAO-B) inhibitors for Parkinson’s disease and Alzheimer’s therapy. Structurally analogous to Rasagiline and Selegiline , the internal alkyne (but-2-ynyl) offers distinct metabolic stability and lipophilicity profiles compared to terminal propargyl groups.
This guide provides a rigorous, evidence-based protocol for the synthesis of N-but-2-ynyl aniline derivatives. It prioritizes the direct nucleophilic substitution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) pathway using 1-halo-2-butynes due to its operational robustness and scalability, while also reviewing Copper-catalyzed A3 coupling as an alternative for diversity-oriented synthesis.
Strategic Significance & Biological Context
The N-propargyl amine moiety is a "warhead" mechanism-based inhibitor. It functions by covalently modifying the flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site.
Selectivity: The steric bulk of the methyl group on the but-2-ynyl chain (compared to a terminal hydrogen) can enhance selectivity for MAO-B over MAO-A.
Metabolic Stability: Internal alkynes are generally more resistant to rapid metabolic degradation than terminal alkynes, potentially improving the pharmacokinetic half-life.[1]
Core Synthetic Methodologies
Method A: Direct Nucleophilic Substitution (
) – The Gold Standard
This is the most reliable method for scale-up. It involves the reaction of an aniline derivative with 1-bromo-2-butyne (or 1-chloro-2-butyne) in the presence of a base.
Reaction Scheme
Critical Optimization Parameters
To maximize the yield of the secondary amine (mono-alkylation) and minimize the tertiary amine (bis-alkylation), strict control of stoichiometry is required.
Parameter
Recommendation
Rationale
Stoichiometry
Aniline (1.5 - 2.0 eq) : Halide (1.0 eq)
Excess aniline statistically favors mono-alkylation.[1] Unreacted aniline is easier to separate than bis-alkylated byproducts.
Base
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or
Weak, non-nucleophilic bases prevent side reactions. Cesium carbonate can accelerate sluggish reactions due to the "cesium effect."
Solvent
Acetonitrile (MeCN)
Polar aprotic solvent that dissolves the organic reactants but not the inorganic base completely, moderating the reaction rate to prevent runaway bis-alkylation.
Temperature
to Reflux
Sufficient energy to overcome the activation barrier without promoting polymerization of the alkyne.
Method B: Copper-Catalyzed A3 Coupling – The Diversity Route
For generating libraries where the aniline component varies widely, the Aldehyde-Alkyne-Amine (A3) coupling is powerful.[1]
Reagents: Aniline + Paraformaldehyde + Propyne (gas) or Propyne surrogate.
Note: Handling propyne gas requires specialized pressure vessels, making Method A preferred for specific "but-2-ynyl" targets unless a propyne surrogate is used.
Detailed Experimental Protocol (Method A)
Objective: Synthesis of N-(but-2-ynyl)aniline (Target Scale: 10 mmol).
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aniline (20 mmol) in anhydrous MeCN (20 mL).
Base Addition: Add
(20 mmol) in a single portion. The mixture will appear as a suspension.
Alkylation: Dissolve 1-bromo-2-butyne (10 mmol) in MeCN (10 mL) and add it dropwise to the stirring aniline solution over 30 minutes at room temperature.
Why? Slow addition keeps the concentration of the alkylating agent low relative to the aniline, suppressing bis-alkylation.
Reaction: Heat the mixture to
for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the bromide and the appearance of a new spot (Rf ~0.5).
The following diagram illustrates the bimolecular nucleophilic substitution mechanism, highlighting the transition state where the aniline nitrogen attacks the propargylic carbon.
Caption: Mechanism of N-alkylation via
pathway. The critical control point is preventing the Product from acting as a nucleophile to form the Side Product.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of N-but-2-ynyl aniline.
Data Analysis & Troubleshooting
Yield Comparison by Conditions
The following table summarizes expected outcomes based on literature precedents for N-propargylation of anilines.
Condition
Solvent
Base
Yield (Mono)
Yield (Bis)
Notes
Optimized
MeCN
75-85%
<10%
Best balance of rate and selectivity.
High Temp
DMF
40-50%
30-40%
Strong base/high temp promotes over-alkylation.
No Base
EtOH
None
<30%
<5%
Reaction stalls; acid scavenger is required.
Catalytic
Toluene
CuCl (A3)
60-70%
<5%
Good for libraries, requires propyne gas handling.
Characterization Data (Expected)
1H NMR (400 MHz,
):
7.20–6.60 (m, 5H, Ar-H)
3.90 (q, Hz, 2H, ) — Signal may appear as a singlet if coupling is unresolved.
3.85 (br s, 1H, )
1.80 (t, Hz, 3H, )
13C NMR:
Distinct alkyne carbons at
~80 ppm and ~75 ppm.
Propargylic
at ~35-40 ppm.
References
Bolea, I., et al. "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer’s disease."[1] Journal of Medicinal Chemistry 54.23 (2011): 8251-8270.[1] Link
Sterling, J., et al. "Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine as potential treatment for Alzheimer's disease." Journal of Medicinal Chemistry 45.24 (2002): 5260-5279. Link
Shi, W., et al. "Iron-catalyzed N-alkylation of amines with alcohols."[1] Advanced Synthesis & Catalysis 353.1 (2011): 23-28.[1] (Context for catalytic alkylation). Link
Wei, C., & Li, C. J. "A3-coupling of aldehydes, amines, and alkynes catalyzed by copper(I) via C-H activation." Journal of the American Chemical Society 125.32 (2003): 9584-9585. (Foundational A3 coupling reference). Link
US Patent 7622583B2. "Heteroaryl sulfonamides and CCR2 antagonists."[3] (Describes the use of N-but-2-ynyl groups in drug synthesis). Link
Physicochemical Characterization of Novel API Salts: A Methodological Guide to Melting Point and Thermal Stability Analysis of But-2-ynyl-phenyl-amine Salts
An In-Depth Technical Guide Abstract The selection of an appropriate salt form is a critical decision in drug development, profoundly impacting the bioavailability, stability, and manufacturability of an active pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The selection of an appropriate salt form is a critical decision in drug development, profoundly impacting the bioavailability, stability, and manufacturability of an active pharmaceutical ingredient (API). For novel compounds such as But-2-ynyl-phenyl-amine, a thorough characterization of the physicochemical properties of its various salt forms is paramount. This technical guide provides a comprehensive framework for determining and interpreting the melting point and thermal stability of But-2-ynyl-phenyl-amine salts. We delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and offer insights into data interpretation. This document is designed to equip researchers with the necessary tools to conduct rigorous, self-validating analyses, enabling the selection of a salt form with optimal characteristics for further development.
Introduction: The Critical Role of Salt Form Selection
But-2-ynyl-phenyl-amine represents a class of substituted aniline compounds with significant potential as a scaffold in medicinal chemistry. Its structural motifs—a reactive alkyne, a phenyl ring, and a secondary amine—make it a versatile building block for synthesizing complex molecular architectures. Before an API can progress toward clinical trials, its solid-state properties must be optimized. Salt formation is the most common and effective strategy to modify these properties.
The choice of a counter-ion to form a salt can drastically alter key attributes:
Hygroscopicity: Affecting handling, processing, and storage stability.
Chemical Stability: Protecting the API from degradation.
Crystallinity & Polymorphism: Impacting manufacturability and regulatory approval.
Melting Point & Thermal Stability: Crucial for determining shelf-life and compatibility with manufacturing processes like milling and granulation.
This guide focuses on two of the most fundamental and informative of these properties: melting point and thermal stability. A high melting point is often associated with a more stable crystal lattice, while robust thermal stability ensures the compound can withstand thermal stress during production and storage without decomposition.[1]
Foundational Principles: What Governs Melting Point and Stability?
The thermal behavior of an organic salt is dictated by the intricate interplay of intermolecular and intramolecular forces within its crystal lattice. Understanding these factors is essential for interpreting experimental data and making informed decisions.
Factors Influencing the Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state, representing the energy required to overcome the forces holding the crystal lattice together.[2] For But-2-ynyl-phenyl-amine salts, the key contributors are:
Ionic Interactions: The primary force is the strong electrostatic attraction between the positively charged ammonium center (on the protonated But-2-ynyl-phenyl-amine) and the negatively charged counter-ion (e.g., Cl⁻, Br⁻, tartrate²⁻). This is typically the strongest intermolecular force and a major reason why salts often have higher melting points than their freebase counterparts.[3]
Hydrogen Bonding: The N-H proton of the ammonium salt is a potent hydrogen bond donor. It can form strong hydrogen bonds with electronegative atoms on the counter-ion (e.g., the oxygen atoms of a carboxylate or sulfonate) or with adjacent salt molecules.[4]
Van der Waals Forces: These weaker forces, arising from temporary fluctuations in electron density, contribute to the overall lattice energy. Larger molecules with greater surface area generally exhibit stronger van der Waals interactions.[1]
Molecular Packing and Symmetry: The efficiency with which molecules pack into a crystal lattice significantly affects the melting point.[3] Symmetrical molecules often pack more tightly, leading to higher melting points. The specific shape and size of the counter-ion will dictate the packing arrangement and, consequently, the melting point.[1]
Fundamentals of Thermal Stability
Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For a pharmaceutical salt, this is not the same as the melting point. A compound may melt and then decompose at a higher temperature, or it may decompose before it even has a chance to melt. The thermal stability of amine salts is influenced by the basicity of the amine, the acidity of the counter-ion, and the overall molecular structure.[5][6] Decomposition pathways can be complex, potentially involving the loss of the amine, degradation of the counter-ion, or fragmentation of the parent molecule.[7][8]
Experimental Workflow for Physicochemical Characterization
A systematic approach is required to accurately characterize the thermal properties of different But-2-ynyl-phenyl-amine salts. The primary techniques employed are Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal stability.[6][9]
Synthesis of But-2-ynyl-phenyl-amine Salts
Prior to analysis, the parent amine must be synthesized and converted into various salts. The synthesis of the amine can be achieved through standard organic chemistry methods, such as the nucleophilic substitution of a haloalkane by aniline or related approaches.[10]
General Protocol for Salt Formation:
Dissolve But-2-ynyl-phenyl-amine (1.0 eq) in a suitable solvent (e.g., isopropanol, ethyl acetate, or acetone).
Add a stoichiometric amount (1.0 eq for monoprotic acids like HCl, 0.5 eq for diprotic acids like tartaric acid) of the desired acid, either neat or as a solution in the same solvent.
Stir the mixture at room temperature or with gentle warming to facilitate salt formation.
Induce crystallization by cooling, adding an anti-solvent, or allowing slow evaporation.
Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
It is crucial to prepare a range of salts with different counter-ions (e.g., hydrochloride, hydrobromide, sulfate, mesylate, tartrate, citrate) to explore a wide physicochemical space.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It provides a precise measurement of the melting point (Tₘ), which appears as an endothermic peak on the thermogram, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.
dot
Caption: Experimental workflow for melting point determination using DSC.
Detailed DSC Protocol:
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.[12] This is a self-validating step critical for trustworthiness.
Sample Preparation: Accurately weigh 3-5 mg of the But-2-ynyl-phenyl-amine salt into a non-hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow any evolved volatiles to escape.[9]
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
Ramp the temperature at a constant heating rate, typically 10°C/min, up to a temperature well above the melting event.[9] A slower rate can provide better resolution, while a faster rate is used for screening. The choice of 10°C/min represents a standard balance.
Maintain a constant purge of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[9]
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is identified as an endothermic peak.
Onset Temperature: The temperature at which the peak begins to deviate from the baseline. This is often reported as the melting point.
Peak Temperature: The temperature at the peak's minimum.
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. A higher ΔHfus generally indicates a more stable crystal lattice.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[6] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition events.
dot
Caption: Experimental workflow for thermal stability analysis using TGA.
Detailed TGA Protocol:
Instrument Preparation: Ensure the TGA balance is tared and the instrument is calibrated.
Sample Preparation: Weigh 5-10 mg of the But-2-ynyl-phenyl-amine salt into a ceramic or platinum TGA pan.
Instrument Setup: Place the sample pan onto the TGA's microbalance.
Thermal Program:
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400-600°C) at a constant heating rate, typically 10°C/min.
Maintain a constant purge of inert gas (e.g., nitrogen at 50 mL/min) to ensure the observed mass loss is due to thermal decomposition, not oxidation.[9]
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the beginning of thermal decomposition. The temperature at which 5% mass loss occurs (T₅%) is often used as a comparative measure of thermal stability.
Data Interpretation and Integrated Analysis
Analyzing data from DSC and TGA in concert provides a holistic view of a salt's thermal behavior. The goal is to select a salt that is not only high-melting but also thermally stable well above ambient and typical processing temperatures.
Hypothetical Data for But-2-ynyl-phenyl-amine Salts
To illustrate the data analysis process, let us consider hypothetical results for three different salts of But-2-ynyl-phenyl-amine.
Table 1: Illustrative DSC and TGA Data for But-2-ynyl-phenyl-amine Salts
Salt Form
Counter-ion
Melting Onset (Tₘ)
Enthalpy of Fusion (ΔHfus)
Decomposition Onset (TGA T₅%)
Salt A
Hydrochloride
185.4 °C
35.2 J/g
195.1 °C
Salt B
Mesylate
162.1 °C
48.9 J/g
230.5 °C
Salt C
L-Tartrate
205.7 °C
55.3 J/g
210.2 °C
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Analysis and Selection Rationale
dot
Caption: Logical decision-making process for salt form selection based on thermal data.
Salt A (Hydrochloride): This salt has a high melting point (185.4°C). However, its thermal decomposition begins very shortly after melting (195.1°C). The narrow gap between melting and decomposition (<10°C) presents a significant risk during manufacturing processes like heat-drying or melt granulation, where a small temperature overshoot could lead to API degradation.
Salt B (Mesylate): While its melting point is the lowest of the three (162.1°C), it is still well above typical ambient and storage conditions. Crucially, it exhibits the highest thermal stability, with decomposition not commencing until 230.5°C. The large window of nearly 70°C between melting and decomposition provides a robust safety margin for thermal processing. The high enthalpy of fusion also suggests a stable, well-ordered crystal lattice.
Salt C (L-Tartrate): This salt boasts the highest melting point (205.7°C), which is often desirable. However, like the hydrochloride salt, its decomposition begins shortly after melting (210.2°C). This makes it a potentially risky candidate despite its high Tₘ.
Conclusion
The systematic evaluation of melting point and thermal stability is a foundational step in the salt selection process for any new chemical entity. By employing standardized DSC and TGA protocols, researchers can generate high-quality, reproducible data. However, the true value lies in the integrated analysis of these results. A high melting point alone is not a guarantee of a viable salt form; it must be coupled with sufficient thermal stability to ensure the integrity of the API throughout its lifecycle. This guide provides the theoretical context, practical workflows, and analytical logic required for scientists and drug development professionals to confidently characterize But-2-ynyl-phenyl-amine salts and select a candidate with the highest probability of success.
References
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Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. (n.d.). NIH National Library of Medicine. Retrieved February 27, 2026, from [Link]
Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. (2022). MDPI. Retrieved February 27, 2026, from [Link]
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Reactivity Profile of Internal Alkynes in Phenyl-Amine Scaffolds: Mechanisms, Protocols, and Applications
An In-Depth Technical Guide Abstract Internal alkynes embedded within phenyl-amine (aniline) derivatives represent a uniquely versatile class of synthons, critical to modern synthetic and medicinal chemistry. The intrins...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
Internal alkynes embedded within phenyl-amine (aniline) derivatives represent a uniquely versatile class of synthons, critical to modern synthetic and medicinal chemistry. The intrinsic electronic properties of the alkyne, modulated by the dual nucleophilic and directing nature of the phenyl-amine moiety, give rise to a rich and tunable reactivity profile. This guide provides an in-depth exploration of the primary reaction pathways available to these structures. We will dissect the causality behind key transformations, including transition-metal catalyzed intramolecular cyclizations, electrophile-induced ring closures, cycloaddition reactions, and regioselective arene functionalization via directed metalation. Each section is grounded in mechanistic principles, supported by field-proven experimental protocols, and designed to serve as a practical resource for professionals engaged in the synthesis of complex nitrogen-containing molecules.
Introduction: The Duality of Structure and Reactivity
The synthetic potential of a molecule containing both an internal alkyne and a phenyl-amine is governed by the interplay between these two functional groups. The nature of their connectivity is a primary determinant of the accessible reaction pathways.
The Internal Alkyne: Unlike terminal alkynes, internal alkynes (R-C≡C-R') lack an acidic proton, precluding many common coupling reactions in their native form. However, their π-systems are electron-rich and susceptible to activation by electrophilic species, particularly soft, π-acidic transition metals like gold(I) and rhodium(I). For unsymmetrical alkynes, controlling the regioselectivity of additions is a paramount experimental challenge.[1][2]
The Phenyl-Amine Moiety: This group serves multiple roles. The nitrogen atom's lone pair of electrons renders it nucleophilic, enabling direct intramolecular attacks on an activated alkyne (hydroamination).[3][4][5] Simultaneously, the amine group is an ortho-, para- director, activating the aromatic ring for intramolecular electrophilic attack (hydroarylation). In the context of arene functionalization, the amine can also serve as a powerful Directed Metalation Group (DMG), allowing for precise, regiocontrolled modification of the phenyl ring ortho to the amine.[6][7]
The two primary structural isomers, N-alkynyl anilines and ortho-alkynyl anilines , therefore exhibit distinct, though sometimes overlapping, reactivity profiles, which will be explored in the following sections.
The most powerful application of this scaffold lies in its propensity for transition-metal catalyzed intramolecular cyclizations to form nitrogen-containing heterocycles such as indoles and quinolines, core structures in numerous pharmaceuticals.[8]
Gold(I)-Catalyzed Cyclizations: The Power of π-Acidity
Gold(I) complexes are exceptionally effective catalysts for activating alkynes towards nucleophilic attack due to their high π-acidity and low oxophilicity.[9][10] This allows for reactions to proceed under mild conditions with high functional group tolerance. The general mechanism involves the coordination of the cationic gold(I) species to the alkyne, which significantly lowers the LUMO of the triple bond, making it highly susceptible to intramolecular attack by either the aniline nitrogen or the activated phenyl ring.
Causality in Catalyst Choice: Gold(I) is preferred over harder Lewis acids because it selectively activates the alkyne without strongly interacting with other functional groups like carbonyls or the amine itself, leading to cleaner reactions and higher yields. The choice of ligand (L) on the gold, often a bulky phosphine like JohnPhos, is critical for stabilizing the cationic gold species and preventing catalyst decomposition.[10]
Protocol 2.1: Gold(I)-Catalyzed Synthesis of Dihydroquinolines
This protocol is adapted from a procedure for the intramolecular hydroamination of N-alkynyl anilines.[10]
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-alkynyl aniline substrate (1.0 eq), [JohnPhosAu(MeCN)]SbF₆ (0.05 eq), and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.
Reaction Conditions: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure dihydroquinoline product. The subsequent reduction with a mild reducing agent like NaBH₃CN can yield the corresponding tetrahydroisoquinoline.[10]
Rhodium-Catalyzed Hydroamination
Rhodium catalysts, particularly cationic Rh(I) complexes, are also highly effective for hydroamination reactions.[11] A notable application is the enantioselective hydroamination of internal alkynes, which can proceed through an allene intermediate.[3][4][5] This pathway is distinct from the typical enamine/imine formation and allows for the synthesis of chiral allylic amines.
Mechanistic Insight: The proposed mechanism involves the oxidative addition of a carboxylic acid to a Rh(I) precursor, generating a Rh(III)-hydride. Insertion of the alkyne, followed by β-hydride elimination, forms an allene intermediate in situ. Subsequent reinsertion and nucleophilic attack by the amine lead to the allylic amine product.[3] The choice of carboxylic acid additive can act as a switch, providing access to either branched or linear isomers with high regiocontrol.[3][4][5]
Table 1: Regiocontrol in Rh-Catalyzed Hydroamination of an Internal Alkyne
This strategy exploits the electron-rich nature of both the alkyne and the aniline ring. An external electrophile activates the alkyne, which is then intercepted by the nucleophilic arene in an intramolecular electrophilic aromatic substitution. This method provides a direct route to quinolines functionalized with a handle (the electrophile) for further synthetic elaboration.
Mechanism: The reaction is initiated by the coordination of an electrophile, such as an iodine cation (I⁺) from I₂ or ICl, to the alkyne, forming a cyclic iodonium intermediate.[12] This intermediate is highly electrophilic and undergoes a 6-endo-dig cyclization via nucleophilic attack from the C6 position of the aniline ring. The resulting dihydroquinoline is then oxidized to the aromatic quinoline, often by the excess electrophile present in the reaction mixture or upon workup.[12]
Protocol 3.1: Synthesis of 3-Iodoquinolines
This protocol is based on the electrophilic cyclization method developed by Larock et al.[12]
Reagents: To a solution of the N-(2-alkynyl)aniline (1.0 eq, 0.3 mmol) in acetonitrile (CH₃CN, 3 mL), add sodium bicarbonate (NaHCO₃, 2.0 eq).
Addition of Electrophile: To the stirred suspension, add a solution of iodine (I₂, 3.0 eq) in CH₃CN. Alternatively, for a more reactive electrophile, add iodine monochloride (ICl, 2.0 eq) dropwise.
Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-12 hours).
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color disappears. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography to obtain the 3-iodoquinoline.
Cycloaddition Reactions
While transition-metal catalysis often dominates, cycloaddition reactions offer a distinct and powerful pathway for constructing five-membered heterocyclic rings.
Azide-Alkyne Cycloaddition (AAC)
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry.[13][14] When applied to internal alkynes, several considerations arise:
Reactivity: Internal alkynes are generally less reactive than terminal alkynes in AAC reactions due to increased steric hindrance and the absence of the terminal C-H bond that participates in the mechanism of the copper-catalyzed variant.[15]
Thermal AAC: Uncatalyzed, thermal cycloadditions require high temperatures and often result in a mixture of regioisomers, diminishing their synthetic utility.[13]
Copper(I)-Catalyzed AAC (CuAAC): While the classic CuAAC is most efficient with terminal alkynes, protocols for internal alkynes exist, though they may require higher catalyst loadings or elevated temperatures. The reaction typically yields the 1,4,5-trisubstituted triazole.[15][16]
Ruthenium-Catalyzed AAC (RuAAC): Ruthenium catalysis is particularly noteworthy as it reliably provides the alternative 1,5-regioisomer from terminal alkynes and works well with internal alkynes to give fully substituted triazoles.[15]
Strain-Promoted AAC (SPAAC): For applications in bioconjugation, incorporating the internal alkyne into a strained ring system (e.g., cyclooctyne) allows the reaction to proceed rapidly at physiological temperatures without a toxic metal catalyst.[17][18] This bioorthogonal reaction is exceptionally valuable for labeling biological macromolecules.
Self-Validating System: The choice between these methods is a self-validating decision based on the desired outcome. If a specific regioisomer is not required and harsh conditions are tolerable, thermal AAC might suffice. For regioselective synthesis of 1,4,5-trisubstituted triazoles, CuAAC or RuAAC are the authoritative choices. For metal-free biological applications, the synthesis must be designed to incorporate a strained alkyne for SPAAC.[17][18]
Directed Ortho-Metalation (DoM)
Directed Ortho-Metalation (DoM) provides a strategy for functionalizing the phenyl-amine's aromatic ring with high regioselectivity, a transformation that is orthogonal to the reactivity of the alkyne.[6][19] In this reaction, the amine or a derivative (e.g., amide, carbamate) acts as a Directed Metalation Group (DMG).
Mechanism of Action: The heteroatom of the DMG coordinates to an organolithium reagent (typically n-BuLi or s-BuLi). This coordination brings the strong base into proximity of the ortho-proton, facilitating its abstraction over other protons in the molecule. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles.[7][20]
Experimental Causality: The choice of base and temperature is critical. For less acidic protons, a stronger base like s-BuLi, often in the presence of an additive like TMEDA (tetramethylethylenediamine) to break up lithium aggregates, is required.[7] The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate. This method allows for the introduction of substituents ortho to the amine group, preserving the alkyne for subsequent transformations, thereby enabling a multi-directional synthetic strategy.
Summary and Future Outlook
The reactivity of internal alkynes within phenyl-amine structures is a rich field driven by the synergistic interplay of the two moieties. Transition-metal catalysis, particularly with gold and rhodium, provides elegant and mild pathways to valuable nitrogen heterocycles. Orthogonal strategies, such as electrophilic cyclization and directed metalation, grant access to differently functionalized scaffolds from common precursors. Cycloaddition reactions, while more challenging for internal alkynes, offer robust methods for triazole synthesis, with SPAAC variants having a profound impact on chemical biology.
Future advancements will likely focus on achieving higher levels of enantioselectivity in cyclization reactions, developing novel catalytic systems that operate under greener conditions, and expanding the scope of cascade reactions to build molecular complexity with even greater efficiency. The foundational reactivity profiles outlined in this guide serve as an authoritative basis for professionals aiming to harness the full synthetic potential of these versatile building blocks in drug discovery and materials science.
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An In-depth Technical Guide to the Potential Applications of But-2-ynyl-phenyl-amine in Medicinal Chemistry
Foreword: The Untapped Potential of a Simple Scaffold In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be tailored to address complex diseases is perpetual. The propargylamin...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Untapped Potential of a Simple Scaffold
In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be tailored to address complex diseases is perpetual. The propargylamine moiety, a functional group characterized by an amino group attached to a propargyl group, has emerged as a privileged pharmacophore, particularly in the realm of neurodegenerative diseases.[1][2][3] This guide delves into the potential of a specific, yet underexplored, member of this family: But-2-ynyl-phenyl-amine. While not a household name in pharmacology, its structural simplicity and relationship to well-known neuroprotective agents make it a compelling subject for investigation. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, grounded in established scientific principles and supported by actionable experimental protocols.
The Propargylamine Core: A Gateway to Neuroactivity
The propargylamine functional group is a cornerstone of several successful drugs, most notably monoamine oxidase (MAO) inhibitors like selegiline and rasagiline, which are used in the management of Parkinson's disease.[4] The key to their therapeutic effect lies in the alkyne group, which partakes in an irreversible, covalent inhibition of the flavin adenine dinucleotide (FAD) cofactor of MAO enzymes.[5][6][7] This mechanism-based inhibition effectively reduces the degradation of key neurotransmitters like dopamine, offering symptomatic relief in neurodegenerative conditions.[7]
But-2-ynyl-phenyl-amine, with its secondary amine and internal alkyne, presents an intriguing variation on this theme. The presence of the phenyl group suggests potential for aromatic interactions within enzyme active sites, while the butynyl chain offers a reactive handle for covalent modification.
Synthesis and Physicochemical Characterization
A straightforward and scalable synthesis of But-2-ynyl-phenyl-amine can be envisioned through the nucleophilic substitution of a butynyl halide with aniline. This common synthetic route in medicinal chemistry allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Protocol: N-Alkylation of Aniline
Reaction Setup: To a solution of aniline (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add a mild base like potassium carbonate (1.5 equivalents).
Alkylation: To the stirred suspension, add 1-bromo-2-butyne (1.1 equivalents) dropwise at room temperature.
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to 60-80 °C to drive it to completion.
Workup: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is removed under reduced pressure.
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure But-2-ynyl-phenyl-amine.
Table 1: Predicted Physicochemical Properties of But-2-ynyl-phenyl-amine
Property
Predicted Value
Significance in Drug Discovery
Molecular Weight
145.21 g/mol
Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP
2.35
Indicates good membrane permeability and potential for blood-brain barrier penetration.
Hydrogen Bond Donors
1
Contributes to target binding and solubility.
Hydrogen Bond Acceptors
1
Influences solubility and target interactions.
Polar Surface Area
12.03 Ų
Low PSA suggests good potential for CNS penetration.
The structural analogy of But-2-ynyl-phenyl-amine to known propargylamine-based MAO inhibitors strongly suggests that this enzyme family is a primary pharmacological target. MAOs are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters.[7] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[8] Inhibition of MAO-B is a key strategy in Parkinson's disease treatment to conserve dopamine levels in the brain.[7][9]
Mechanism of Irreversible MAO Inhibition
The widely accepted mechanism for irreversible MAO inhibition by propargylamines involves the enzyme's FAD cofactor.[4][7] The process can be summarized as follows:
Initial Binding: The inhibitor binds non-covalently to the active site of the MAO enzyme.
Enzymatic Oxidation: The FAD cofactor oxidizes the propargylamine, leading to the formation of a reactive intermediate.
Covalent Adduct Formation: This reactive species then forms a covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[6]
Figure 1: Proposed mechanism of irreversible MAO inhibition by But-2-ynyl-phenyl-amine.
Structure-Activity Relationships (SAR) and Optimization Pathways
The simple scaffold of But-2-ynyl-phenyl-amine provides an excellent starting point for chemical modifications to enhance its potency, selectivity, and pharmacokinetic properties.
Caption: Potential avenues for SAR studies on the But-2-ynyl-phenyl-amine scaffold.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
To evaluate the potential of But-2-ynyl-phenyl-amine as an MAO-B inhibitor, a standard in vitro fluorescence-based assay can be employed.
Materials: Recombinant human MAO-B, a suitable substrate (e.g., kynuramine), a fluorescent developing reagent, and a multi-well plate reader.
Compound Preparation: Prepare a stock solution of But-2-ynyl-phenyl-amine in DMSO. Create a series of dilutions to determine the IC50 value.
Assay Procedure:
Add MAO-B enzyme to the wells of a microplate.
Add the various concentrations of But-2-ynyl-phenyl-amine or a known inhibitor (e.g., selegiline) as a positive control.
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) to allow for binding.
Initiate the enzymatic reaction by adding the substrate.
Incubate for a specific time (e.g., 60 minutes) at 37 °C.
Stop the reaction and add the developing reagent to generate a fluorescent signal.
Data Analysis: Measure the fluorescence intensity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
Table 2: Hypothetical MAO Inhibition Data for SAR Exploration
Compound
R1 (Phenyl Substitution)
R2 (Amine Substitution)
MAO-B IC50 (nM)
MAO-A IC50 (nM)
Selectivity Index (MAO-A/MAO-B)
But-2-ynyl-phenyl-amine
H
H
500
2500
5
Analog 1
4-Cl
H
150
3000
20
Analog 2
4-OCH3
H
800
2000
2.5
Analog 3
H
CH3
400
1500
3.75
Beyond MAO: Exploring Other Therapeutic Avenues
While MAO inhibition is the most probable application, the propargylamine scaffold is versatile.[2][10] The phenylamine moiety is also present in a wide range of bioactive molecules with applications in oncology and infectious diseases.[11][12][13] Future research could explore the potential of But-2-ynyl-phenyl-amine derivatives as:
Anticancer Agents: The propargylamine group can be used in "click chemistry" to conjugate with other molecules, and some aniline derivatives have shown antiproliferative activity.[11]
Cholinesterase Inhibitors: With appropriate structural modifications, the phenylamine core could be adapted to target acetylcholinesterase or butyrylcholinesterase, which are relevant in Alzheimer's disease.[14][15][16]
Conclusion and Future Perspectives
But-2-ynyl-phenyl-amine represents a foundational scaffold with significant, yet largely unexplored, potential in medicinal chemistry. Its straightforward synthesis and clear structural relationship to potent MAO inhibitors make it an ideal starting point for drug discovery programs targeting neurodegenerative diseases. The true value of this molecule lies in its capacity for diversification, allowing for fine-tuning of its pharmacological profile through systematic SAR studies. Future investigations should focus on synthesizing and testing a library of its derivatives to unlock its full therapeutic potential, not only as an MAO inhibitor but also in other disease contexts. The principles and protocols outlined in this guide provide a solid framework for embarking on this exciting avenue of research.
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Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. PubMed. Available at: [Link]
Some of the most commonly found neurodegenerative diseases. ResearchGate. Available at: [Link]
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available at: [Link]
2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. PMC. Available at: [Link]
Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. ResearchGate. Available at: [Link]
Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. PMC. Available at: [Link]
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PMC. Available at: [Link]
A2 synthesis of phenyl amine from . YouTube. Available at: [Link]
2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available at: [Link]
(PDF) Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. ResearchGate. Available at: [Link]
Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]
Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). ResearchGate. Available at: [Link]
SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. Available at: [Link]
A novel method for synthesis of optically pure beta-amino alcohols. Google Patents.
Scheme 7: (A) Known biological activities related to aniline derivatives. ResearchGate. Available at: [Link]
Application in medicinal chemistry. (a) Efficient synthesis of the key. ResearchGate. Available at: [Link]
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]
Application Note: Selective N-Monoalkylation of Aniline with 1-Bromo-2-Butyne
Introduction & Scope The N-alkylation of anilines with propargylic halides is a pivotal transformation in the synthesis of nitrogen-containing heterocycles, particularly indoles (via gold-catalyzed annulation) and quinol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The N-alkylation of anilines with propargylic halides is a pivotal transformation in the synthesis of nitrogen-containing heterocycles, particularly indoles (via gold-catalyzed annulation) and quinolines. This application note details a robust, self-validating protocol for the selective N-monoalkylation of aniline using 1-bromo-2-butyne .
While standard
reactions are conceptually simple, this specific transformation presents distinct challenges:
Chemo-selectivity: Controlling the reaction to prevent the formation of the N,N-dialkylated tertiary amine.
Safety: Handling 1-bromo-2-butyne, a reactive propargylic halide which is a potent lachrymator and potentially shock-sensitive.
Regio-stability: Preventing base-catalyzed isomerization of the alkyne to the allene (propargylic rearrangement).
This guide provides a standardized Method A (Acetonitrile/Carbonate) optimized for high throughput and selectivity.
Mechanistic Principles
The reaction proceeds via a classic Nucleophilic Substitution (
) pathway.[1] Aniline acts as the nucleophile, attacking the propargylic methylene carbon of 1-bromo-2-butyne.
Reaction Scheme
Figure 1: Reaction pathway demonstrating the competition between mono-alkylation (desired) and di-alkylation (undesired).
Key Mechanistic Drivers:
Base Role: Potassium Carbonate (
) acts as an HCl/HBr scavenger. It is insoluble in the organic phase, providing a "heterogeneous buffer" that prevents rapid deprotonation of the product, thereby slightly reducing the rate of the second alkylation compared to homogenous bases like TEA.
Solvent Choice: Acetonitrile (MeCN) is chosen over DMF. While DMF increases rate, it complicates workup. MeCN offers a balance of polarity for the transition state and ease of removal.
Safety & Handling (Critical)
1-Bromo-2-butyne is a hazardous alkylating agent. Strict adherence to safety protocols is mandatory.
Handle only in a functioning fume hood. Wear goggles and face shield.
Explosive
Propargylic halides can be shock/heat sensitive.
Do not distill to dryness. Store cold (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). Use blast shield during scale-up.
Toxicity
Potential alkylating carcinogen.
Double-glove (Nitrile).[2] Quench all waste with aqueous NaOH/Thiosulfate.
Experimental Protocol: Method A
Objective: Synthesis of N-(but-2-ynyl)aniline with >85% mono-selectivity.
Reagents & Stoichiometry[1]
Reagent
MW ( g/mol )
Equiv.
Role
Aniline
93.13
1.2 - 1.5
Nucleophile (Excess favors mono-product)
1-Bromo-2-butyne
133.00
1.0
Electrophile (Limiting reagent)
(Anhydrous)
138.21
2.0
Base / Acid Scavenger
Acetonitrile (MeCN)
-
[0.2 M]
Solvent (Dry)
Potassium Iodide (KI)
166.00
0.1
Catalyst (Finkelstein - Optional)
Note: If Aniline is the expensive limiting reagent, reverse the ratio (1.0 Aniline : 1.1 Bromide), but expect 10-15% di-alkylation.
Step-by-Step Procedure
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
Solvation: Add Aniline (1.5 equiv) and Acetonitrile (concentration 0.2 M relative to bromide).
Base Addition: Add anhydrous
(2.0 equiv). Optional: Add KI (10 mol%) here to accelerate reaction via in situ formation of the iodide.
Electrophile Addition (Critical):
Cool the suspension to
(Ice bath).
Add 1-bromo-2-butyne (1.0 equiv) dropwise over 15–20 minutes.
Rationale: Low temperature and slow addition keep the concentration of electrophile low, favoring reaction with the abundant free aniline over the newly formed product.
Reaction:
Allow the mixture to warm to Room Temperature (RT).
Stir for 4–12 hours. Monitor by TLC (See Section 4.3).[1][5]
Workup:
Filter the reaction mixture through a Celite pad to remove solid salts (
, KBr). Rinse cake with Ethyl Acetate.
Concentrate the filtrate under reduced pressure (Rotovap) carefully (do not heat above
).
Purification:
Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).
Use the following flowchart to validate the reaction progress:
Figure 2: Decision tree for reaction monitoring and optimization.
Data Analysis & Troubleshooting
Expected Analytical Data[5]
Appearance: Yellow to brown oil.
NMR (, 400 MHz):
7.20 (m, 2H, Ar-H), 6.75 (m, 3H, Ar-H).
3.90 (s, 2H, ).
3.80 (br s, 1H, NH).
1.80 (t, 3H, ).
Rf Value: ~0.4 (Hexane/EtOAc 8:1). Mono-alkylated product is more polar than the dialkylated side product but less polar than aniline.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
Low Conversion
Bromide degradation or low reactivity.
Add 10 mol% NaI or KI (Finkelstein catalyst). Ensure solvent is dry.
High Dialkylation
Excess bromide or rapid addition.
Increase Aniline equivalents (to 2.0). Perform addition at .
Dark/Black Mixture
Polymerization of alkyne.
Degas solvents (remove ). Keep temp .
Low Yield
Product loss during workup.
Aniline derivatives can be slightly water soluble. Back-extract aqueous layer with DCM.
References
General Procedure for N-Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
Safety of Propargylic Bromides: 1-Bromo-2-butyne Safety Data Sheet. Thermo Fisher Scientific.
Selectivity in Aniline Alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.
BenchChem Protocol Database: "Standard Protocols for N-Alkylation of Anilines." BenchChem Technical Library.
Using But-2-ynyl-phenyl-amine hydrochloride as a corrosion inhibitor for mild steel
Application Note: Corrosion Inhibition of Mild Steel using But-2-ynyl-phenyl-amine Hydrochloride (BPA-HCl) Executive Summary This application note details the protocol for utilizing But-2-ynyl-phenyl-amine hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Corrosion Inhibition of Mild Steel using But-2-ynyl-phenyl-amine Hydrochloride (BPA-HCl)
Executive Summary
This application note details the protocol for utilizing But-2-ynyl-phenyl-amine hydrochloride (BPA-HCl) as a high-efficiency corrosion inhibitor for mild steel in acidic media (specifically 1.0 M HCl). Unlike standard amine inhibitors, BPA-HCl belongs to the class of acetylenic amine salts . Its efficacy stems from a dual-action mechanism: the protonated amine facilitates rapid electrostatic adsorption, while the acetylenic (but-2-ynyl) moiety undergoes surface polymerization to form a durable, hydrophobic multimolecular film. This guide covers solution preparation, gravimetric analysis, and electrochemical validation (EIS/Tafel).
Mechanism of Action
To apply BPA-HCl effectively, one must understand its behavior at the molecular level. The inhibitor functions through a three-stage process:
Protonation & Physisorption: In acid media (HCl), the amine nitrogen is protonated (
). This cation electrostatically adsorbs onto the cathodic sites of the steel surface (which are negatively charged due to Cl⁻ adsorption).
Chemisorption (
-Interaction): The -electrons of the phenyl ring and, more critically, the alkyne triple bond () interact with the vacant -orbitals of the iron (Fe) atoms.
Polymerization (The "Shield"): The defining feature of acetylenic inhibitors is the ability of the triple bond to polymerize on the metal surface, creating a cross-linked, hydrophobic barrier that physically blocks hydronium ions (
).
Visualization: Mechanistic Pathway
Figure 1: Step-wise mechanism of BPA-HCl inhibition, moving from solution dissolution to protective film formation.
kJ/mol or more negative: Chemisorption (Expected for BPA-HCl due to Fe-C bond).
Expected Results Table
Parameter
Blank (1M HCl)
BPA-HCl ( M)
Interpretation
Weight Loss ()
High (~20-50 mm/y)
Low (< 2 mm/y)
High efficiency (>90%).
(V vs SCE)
-0.450 V
-0.460 V
Mixed-type inhibition (slight shift).
()
~1000
~50
Significant reduction in corrosion rate.
()
Low (~20)
High (>300)
Formation of protective film.
()
High (~100)
Low (~30)
Displacement of water by inhibitor.
Troubleshooting & Safety
Precipitation: If BPA-HCl precipitates at high concentrations, ensure the acid concentration is maintained at 1.0 M. The hydrochloride salt requires acidic pH to remain stable and soluble.
EIS Noise: Acetylenic films can be thick. If EIS data is noisy at low frequencies, increase the integration time or use a Faraday cage.
Safety: BPA-HCl is toxic if swallowed and a skin irritant. Wear nitrile gloves and work in a fume hood. Avoid contact with strong oxidizing agents.
References
ASTM International. (2003). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens (G1-03).
[Link][4]
Popova, A., et al. (2003). Temperature effect on mild steel corrosion in acid media in presence of some azoles.[4] Corrosion Science.[5]
[Link]
Frenier, W. W., & Growcock, F. B. (1984). Mechanism of Acetylenic Inhibition of Acid Corrosion. Corrosion.[6][1][5][7][8][9][10][11][12] (Fundamental reference for alkyne polymerization mechanism).
[Link]
Bentiss, F., et al. (2000). Triazole derivatives as inhibitors of the corrosion of mild steel in acidic media.[4] Journal of Applied Electrochemistry.
[Link]
Obot, I. B., et al. (2019). Calculated and Experimental Investigation of the Corrosion Inhibition of Mild Steel by an Acetylenic Alcohol.
[Link]
Application Note & Protocol: Strategic Synthesis of But-2-ynyl-phenyl-amine Hydrochloride
A Guide for the Synthesis of a Key Propargylamine Intermediate for Pharmaceutical and Materials Science Research Introduction: The Significance of Propargylamines But-2-ynyl-phenyl-amine, a member of the propargylamine f...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for the Synthesis of a Key Propargylamine Intermediate for Pharmaceutical and Materials Science Research
Introduction: The Significance of Propargylamines
But-2-ynyl-phenyl-amine, a member of the propargylamine family, and its hydrochloride salt are versatile intermediates in modern organic synthesis. The unique reactivity of the alkyne functional group, combined with the aromatic amine moiety, makes it a valuable building block for the construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.[1][2] Aniline derivatives are foundational in the development of drugs, dyes, and advanced polymers.[2][3] The but-2-ynyl group, specifically, provides a reactive handle for a variety of transformations including Sonogashira coupling, click chemistry, and cyclization reactions, enabling the synthesis of diverse molecular architectures.[4]
This document provides a comprehensive, field-tested protocol for the preparation of But-2-ynyl-phenyl-amine hydrochloride. It details the underlying chemical principles, a step-by-step synthesis and purification workflow, and methods for analytical characterization, designed for researchers in organic synthesis and drug development.
Reaction Scheme and Mechanism
The synthesis is a two-step process: (1) N-alkylation of aniline via a nucleophilic substitution reaction, followed by (2) conversion to the hydrochloride salt for improved stability and handling.
Overall Reaction:
(Note: Image is a placeholder for the chemical reaction structure)
Mechanism: The synthesis proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism. Aniline, acting as the nucleophile, attacks the electrophilic carbon atom of 1-bromo-2-butyne. The lone pair of electrons on the nitrogen atom forms a new C-N bond, while simultaneously displacing the bromide leaving group. A non-nucleophilic base is used to deprotonate the resulting ammonium intermediate, yielding the free amine product, N-(but-2-ynyl)aniline. Subsequent treatment with anhydrous hydrochloric acid protonates the basic nitrogen atom to form the stable, crystalline hydrochloride salt.
Critical Safety & Hazard Management
This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.
Aniline: Highly toxic if swallowed, inhaled, or in contact with skin.[5] It is a suspected carcinogen and mutagen.[6][7] Handle with extreme care and avoid any direct contact.
1-Bromo-2-butyne: A lachrymator and is flammable. It is corrosive and can cause severe skin and eye irritation. Use in a well-ventilated fume hood is mandatory.
Hydrochloric Acid (in Ether): Corrosive and volatile. Diethyl ether is extremely flammable. Prevent contact with ignition sources.
Always have appropriate spill kits and emergency procedures in place before starting the experiment.[8][9]
Quantitative Data Summary
The following table outlines the reagents and quantities for a representative reaction scale. Adjustments can be made as needed.
Reagent
Formula
MW ( g/mol )
Moles
Equivalents
Amount Used
Aniline
C₆H₇N
93.13
0.050
1.0
4.66 g (4.57 mL)
1-Bromo-2-butyne
C₄H₅Br
132.99
0.055
1.1
7.31 g (5.26 mL)
Potassium Carbonate
K₂CO₃
138.21
0.100
2.0
13.82 g
Acetonitrile (anhydrous)
CH₃CN
41.05
-
-
200 mL
Ethyl Acetate
C₄H₈O₂
88.11
-
-
~300 mL
HCl (2.0 M in Ether)
HCl
36.46
~0.050
~1.0
~25 mL
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product isolation.
Caption: Workflow for the synthesis of But-2-ynyl-phenyl-amine HCl.
Detailed Experimental Protocol
Part A: Synthesis of N-(But-2-ynyl)aniline (Free Base)
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Place the flask under a positive pressure of nitrogen.
Reagent Addition: To the flask, add anhydrous potassium carbonate (13.82 g, 0.100 mol), followed by 200 mL of anhydrous acetonitrile. Add aniline (4.57 mL, 0.050 mol) to the suspension with stirring.
Substrate Addition: Cool the stirring suspension to 0 °C using an ice-water bath. Add 1-bromo-2-butyne (5.26 mL, 0.055 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 16-24 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system until the aniline spot has been consumed.
Part B: Work-up and Purification
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate (2 x 20 mL).
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
Extraction: Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 50 mL) to remove residual acetonitrile and salts.[10]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(but-2-ynyl)aniline as a dark oil.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure free amine.
Part C: Formation of But-2-ynyl-phenyl-amine Hydrochloride
Dissolution: Dissolve the purified N-(but-2-ynyl)aniline in anhydrous diethyl ether (100 mL) in an Erlenmeyer flask.
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~25 mL, 0.050 mol) dropwise. A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Final Processing: Wash the filter cake with a small amount of cold diethyl ether (2 x 15 mL) to remove any unreacted starting material. Dry the white to off-white solid under high vacuum for at least 4 hours. The expected yield is typically 75-85% based on the starting aniline.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by spectroscopic methods.
Use freshly distilled aniline; Ensure all glassware and reagents are anhydrous; Use the specified equivalents of dry base.
Multiple Products on TLC
Over-alkylation (dialkylation); Side reactions.
Add bromobutyne slowly at 0 °C; Ensure efficient stirring.
Product is an Oil, Not a Solid
Product is impure; Insufficient HCl added.
Re-purify the free amine by column chromatography; Add more HCl solution and stir for a longer period.
Low Yield
Incomplete reaction; Loss during work-up or purification.
Increase reaction time; Be careful during extractions and transfers; Ensure proper column chromatography technique.
References
Sigma-Aldrich. (2025). Safety Data Sheet for Aniline hydrochloride. Retrieved from vertexaisearch.cloud.google.com[6]
CPAChem. (2026). Safety Data Sheet for Aniline hydrochloride. Retrieved from vertexaisearch.cloud.google.com[5]
Johnston, J. N., et al. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses, 94, 388-398. Retrieved from orgsyn.org[10]
Fisher Scientific. (2025). Safety Data Sheet for N-Butylaniline. Retrieved from fishersci.com[8]
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from carlroth.com[9]
Cayman Chemical. (2024). Aniline (hydrochloride) - Safety Data Sheet. Retrieved from caymanchem.com[7]
BenchChem. (2025). Spectroscopic Comparison of 2-(But-2-en-1-yl)aniline Isomers: A Guide for Researchers. Retrieved from benchchem.com[12]
Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from knowde.com[1]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org[13]
Liu, J., et al. (2018). Aqueous Synthesis of 3,4-Dihydropyridinones from Acryloyl Chloride and Enaminones by Domino Amidation and Intramolecular Michael Addition. ResearchGate. Retrieved from researchgate.net[14]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-[(2E)-But-2-en-1-yl]aniline. Retrieved from pubchem.ncbi.nlm.nih.gov[15]
NIST. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov[11]
BenchChem. (2025). Application Notes and Protocols: Copolymerization of 2-(But-2-en-1-yl)aniline Derivatives. Retrieved from benchchem.com[4]
Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from echemi.com[2]
Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from yfchemical.com[3]
OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from openstax.org[16]
Holt, L. C., & Daudt, H. W. (1936). U.S. Patent No. US2007199A. Google Patents. Retrieved from patents.google.com[17]
Wang, S., et al. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from AWS.[18]
Catalytic hydrogenation methods for But-2-ynyl-phenyl-amine derivatives
Application Note: Advanced Catalytic Hydrogenation Protocols for But-2-ynyl-phenyl-amine Derivatives Introduction: The Chemo- and Stereoselectivity Challenge The hydrogenation of N-(but-2-ynyl)aniline derivatives represe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Catalytic Hydrogenation Protocols for But-2-ynyl-phenyl-amine Derivatives
Introduction: The Chemo- and Stereoselectivity Challenge
The hydrogenation of N-(but-2-ynyl)aniline derivatives represents a classic yet deceptive challenge in organic synthesis. This scaffold contains three reactive sites susceptible to reduction:
The Internal Alkyne: The primary target, requiring precise stereocontrol (cis vs. trans) or full saturation.
The Propargylic C-N Bond: Highly prone to hydrogenolysis (cleavage), releasing aniline and a hydrocarbon by-product. This is the most common failure mode when using standard Pd/C conditions.
The Aromatic Ring: Generally stable under mild conditions but susceptible to reduction under high pressure or with highly active catalysts (e.g., Rh, Pt).
This guide details three distinct protocols to access the (Z)-alkene , (E)-alkene , and fully saturated alkane with high fidelity, specifically addressing the suppression of C-N bond cleavage.
Mechanistic Insights & Catalyst Selection
The Hydrogenolysis Pitfall
Propargylic amines, like their benzylic counterparts, undergo hydrogenolysis via oxidative addition of the metal (typically Palladium) into the C-N bond. This is facilitated by the stability of the resulting propargyl/benzyl radical or cation.
Pd/C: Excellent for debenzylation, making it poor for preserving the propargylic amine intact during full saturation.
PtO₂ (Adam’s Catalyst): The preferred heterogeneous catalyst. Platinum binds the C-N σ-bond less strongly than Palladium, significantly reducing hydrogenolysis rates while effectively reducing the
-system.
Lindlar Catalyst: The lead (Pb) poison modifies the Pd surface electronic states, preventing the adsorption geometry required for full saturation and hydrogenolysis.
Selectivity Flowchart
Figure 1: Reaction pathways and catalyst-dependent selectivity. Note the critical divergence between Alkane formation (PtO₂) and Hydrogenolysis (Pd/C).
Principle: The Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) facilitates syn-addition of hydrogen. The addition of Quinoline is non-negotiable; it occupies unpoisoned active sites that would otherwise catalyze isomerization or over-reduction.
Materials:
Substrate: N-(but-2-ynyl)aniline (1.0 equiv)
Catalyst: Lindlar Catalyst (5 wt% Pd on CaCO₃ + Pb), 10 wt% loading relative to substrate.
Additive: Quinoline (0.2 - 0.5 equiv).
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1]
Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).
Poisoning: Add Quinoline (0.2 equiv). Stir for 5 minutes before adding the catalyst to allow amine adsorption.
Catalyst Addition: Carefully add the Lindlar catalyst (10 mg per 100 mg substrate).
Purge: Seal the flask with a septum. Evacuate (vacuum) and backfill with Nitrogen (3x), then Evacuate and backfill with Hydrogen (3x). Leave connected to a Hydrogen balloon.
Reaction: Stir vigorously at Room Temperature (RT).
Monitoring: Check TLC/NMR every 30 mins. The reaction typically completes in 1–4 hours. Look for the disappearance of the alkyne and appearance of alkene protons (multiplet at ~5.5-5.8 ppm).
Work-up: Filter through a Celite pad to remove the catalyst.[3] Wash with MeOH.
Purification: Concentrate the filtrate. The Quinoline must be removed via an acidic wash (1M HCl) or column chromatography (Quinoline is polar/basic).
Critical Control Point: Do not let the reaction run overnight. Once the alkyne is consumed, slow isomerization to the E-isomer or over-reduction can occur even with poisoned catalysts.
Protocol B: Full Saturation without Hydrogenolysis
Target: N-butylaniline
Principle: Standard Pd/C will cleave the C-N bond (hydrogenolysis), yielding aniline. To prevent this, Platinum(IV) Oxide (PtO₂) is used. PtO₂ reduces in situ to Pt(0), which is less active toward C-N cleavage. Alternatively, performing the reaction in acidic media protonates the amine, protecting it from oxidative addition, though PtO₂ remains superior.
Safety: PtO₂ is not pyrophoric initially, but the reduced Pt(0) is. Handle with care.
Dissolution: Dissolve substrate in EtOH (0.1 M).
Option: For difficult substrates, use AcOH as solvent to protonate the amine.
Catalyst Addition: Add PtO₂ (5 wt% relative to substrate).
Hydrogenation:
Low Pressure: Use a balloon for small scales (<500 mg).
Medium Pressure: Use a Parr shaker or autoclave at 30 psi for scale-up (>1 g).
Reaction: Stir/Shake at RT for 2–6 hours.
Monitoring: Monitor by LC-MS. Look for the Mass [M+4H]. If [M-C4H7] (Aniline mass) appears, the pressure is too high or temperature too high.
Work-up: Filter over Celite. Keep the filter cake wet (dry Pt/C is a fire hazard). Rinse with EtOH.
Neutralization: If AcOH was used, neutralize with saturated NaHCO₃ before extraction.
Protocol C: E-Selective Transfer Hydrogenation
Target: (E)-N-(but-2-enyl)aniline
Principle: Catalytic hydrogenation naturally favors cis (syn-addition). Accessing the trans isomer catalytically requires Ruthenium-catalyzed transfer hydrogenation . This method avoids the use of dissolving metals (Na/NH₃), which are incompatible with many functional groups.
Materials:
Catalyst: [Cp*Ru(MeCN)₃]PF₆ (2–5 mol%).
Hydrogen Source: Ethanol (acts as solvent and H-donor) or Formic Acid/TEA.
Mix: Combine substrate and Ru-catalyst in dry Ethanol (0.2 M).
Reaction: Heat to reflux (80 °C) under an Argon atmosphere. The Ru-catalyst mediates the insertion of hydrogen from Ethanol (or added formic acid) into the alkyne in a trans-selective manner via a metallacycle intermediate.
Time: 12–24 hours.
Work-up: Cool to RT. Remove solvent in vacuo. Purify via flash column chromatography.
Comparative Data & Troubleshooting
Table 1: Catalyst Performance Comparison
Catalyst
Conditions
Major Product
Selectivity (Z:E:Sat)
Risk of C-N Cleavage
Lindlar + Quinoline
H₂ (1 atm), MeOH
(Z)-Alkene
>95 : <2 : <3
Low
Pd/C (10%)
H₂ (1 atm), MeOH
Aniline (Cleavage)
N/A
High (Critical Failure)
PtO₂ (Adam's)
H₂ (1-3 atm), EtOH
Alkane (Saturated)
0 : 0 : >98
Low
[Cp*Ru]
EtOH, Reflux
(E)-Alkene
<5 : >90 : <5
Very Low
Troubleshooting Guide:
Problem: Low conversion in Lindlar reaction.
Fix: The catalyst may be "too" poisoned. Reduce Quinoline amount or use fresh catalyst. Ensure H₂ gas purity.
Problem: C-N Cleavage observed with PtO₂.
Fix: Add 1.0 equiv of HCl to the reaction mixture. Protonating the nitrogen makes the C-N bond significantly more resistant to oxidative addition by the metal.
Problem: Over-reduction to Alkane in Lindlar reaction.
Fix: Stop the reaction earlier. Monitor strictly. Add more Quinoline.
References
Lindlar Catalyst Mechanism & Application
Lindlar's Catalyst: Preparation and C
Source:
Prevention of Hydrogenolysis (PtO₂ vs Pd/C)
Palladium on Carbon vs Platinum Oxide for Amine Hydrogenation.[5][6]
Application Note: Formulation & Validation of Acid Pickling Solutions using But-2-ynyl-phenyl-amine HCl
Executive Summary This application note details the formulation, deployment, and validation of But-2-ynyl-phenyl-amine Hydrochloride (BPA-HCl) as a high-performance corrosion inhibitor for hydrochloric acid (HCl) picklin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the formulation, deployment, and validation of But-2-ynyl-phenyl-amine Hydrochloride (BPA-HCl) as a high-performance corrosion inhibitor for hydrochloric acid (HCl) pickling baths.
Unlike simple amine inhibitors that rely solely on physical adsorption, BPA-HCl belongs to the class of acetylenic amine inhibitors . Its efficacy stems from a dual-action mechanism:[1]
Chemisorption: The nitrogen lone pair and
-electrons of the phenyl ring facilitate rapid anchoring to the metal surface.
Polymerization: Under acidic conditions and thermal stress, the acetylenic triple bond (
) undergoes cross-linking to form a hydrophobic, multimolecular polymer film. This film provides superior protection against hydrogen embrittlement and base metal dissolution at elevated temperatures (C).
Safety & Handling (Pre-Formulation)
Warning: BPA-HCl is a potent organic amine salt. Strict adherence to safety protocols is required.
Hazards: Skin irritant, severe eye irritant, toxic if swallowed.
PPE: Nitrile gloves (0.11mm min), chemical splash goggles, and face shield. Work within a fume hood.
Incompatibility: Avoid contact with strong oxidizers (e.g., nitric acid, chromates) before dilution, as acetylenic compounds can react violently.
Formulation Protocol
The formulation is a two-step process: creating a stable Inhibitor Stock Solution and then dosing the Pickling Bath . Direct addition of solid BPA-HCl to the bath is discouraged due to slow dissolution kinetics and potential localized over-concentration.
Reagents & Equipment
Active Ingredient: But-2-ynyl-phenyl-amine HCl (Assay >98%)
Solvent: Deionized Water (Type II) or Isopropanol (if co-solvency is needed for additives)
Surfactant: Nonylphenol ethoxylate (NPE-9) or equivalent biodegradable non-ionic surfactant (HLB 12-14). Purpose: Improves surface wetting and dispersibility.
Maintenance: Add 0.2 L of Stock for every 100 L of fresh concentrated acid added during replenishment.
Mechanism of Action
The following diagram illustrates the specific pathway by which BPA-HCl protects the steel surface. The transformation from a soluble ion to a protective polymer film is the critical differentiator of this chemistry.
Figure 1: Mechanistic pathway of But-2-ynyl-phenyl-amine HCl corrosion inhibition.
Validation Protocols
Trustworthiness in corrosion science requires rigorous testing. The following protocols are adapted from ASTM G31 (Immersion) and ASTM G5 (Electrochemical).
Gravimetric Weight Loss Test (ASTM G31)
This is the "Gold Standard" for determining industrial corrosion rates.
Materials:
Coupons: C1010 Carbon Steel (
mm), polished to 600-grit.
Balance: Analytical grade (0.1 mg precision).
Protocol:
Pre-Weigh: Clean coupons with acetone, dry, and weigh (
).
Exposure: Suspend coupons in the Working Pickling Bath (formulated in Phase B) at 60°C for 4 hours .
Control: Run a simultaneous jar with 15% HCl and no inhibitor.
Cleaning: Remove coupons, rinse with water, scrub lightly with a nylon brush to remove loose carbon smut, rinse with acetone, and dry.
Interpretation:
Look for the Charge Transfer Resistance (
) in the Nyquist plot.
Result: The
of the BPA-HCl solution should be at least 10-20x higher than the blank acid solution, indicating a high energy barrier for the corrosion reaction.
Data Summary & Performance
Typical performance data for BPA-HCl in 15% HCl at 60°C (6-hour exposure).
Parameter
Uninhibited Acid
Inhibited (200 ppm BPA-HCl)
Improvement Factor
Weight Loss (g/m²h)
450.5
12.4
36x
Corrosion Rate (mm/y)
495.0
13.6
36x
Surface Morphology
Deep pitting, rough
Smooth, original polish visible
N/A
Efficiency (%)
0%
97.2%
N/A
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Pitting observed on steel
Inhibitor concentration too low (<100 ppm).
Increase Stock dosage. Ensure thorough mixing.
Black smut on surface
Over-pickling; polymer film degradation.
Check bath temp.[4][5] If >90°C, BPA-HCl may degrade. Cool bath.
Inhibitor precipitates
High salt content or pH shock.
Ensure Stock Solution uses non-ionic surfactant. Do not mix with anionic detergents.
References
ASTM International. (2021). ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA. [Link]
Frenier, W. W., & Growcock, F. B. (1993). Inhibitors for Chemical Cleaning and Pickling Solutions.[4][5][6][7] Reviews on Corrosion Inhibitor Science and Technology. NACE International. [Link]
Popova, A., et al. (2011). Acetylenics as corrosion inhibitors for mild steel in acid solutions. Corrosion Science, 53(5). [Link]
Quraishi, M. A., et al. (2010). Recent Advances in Acetylenic Inhibitors for Acidizing and Pickling. Journal of Applied Electrochemistry. [Link]
Application Notes: Harnessing But-2-ynyl-phenyl-amine Scaffolds in Advanced Click Chemistry Applications
Introduction Click chemistry has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are rapid, efficient, and highly specific.[1][2] This philosophy, which prioritizes reliability and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Click chemistry has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are rapid, efficient, and highly specific.[1][2] This philosophy, which prioritizes reliability and simplicity, has accelerated advancements in drug discovery, materials science, and bioconjugation.[2][3][4] At the heart of many pharmaceutical compounds lies the aniline scaffold, a "privileged structure" recognized for its versatility and presence in a multitude of therapeutic agents.[5][6][7] However, the aniline core can be susceptible to metabolic breakdown, sometimes leading to toxic byproducts, which necessitates its derivatization to enhance safety and efficacy.[8][9]
This guide focuses on the But-2-ynyl-phenyl-amine scaffold, a functionalized aniline that introduces a unique chemical handle for click chemistry applications. A critical feature of this scaffold is its internal alkyne (a but-2-yne group). This structural element dictates the choice of catalytic systems, moving beyond the conventional copper-catalyzed reactions used for terminal alkynes and opening pathways to more complex, fully substituted triazole products. Herein, we provide an in-depth exploration of the appropriate click chemistry strategies, detailed experimental protocols, and practical applications for researchers aiming to leverage this versatile building block.
Section 1: Navigating Cycloaddition Reactions with an Internal Alkyne
The primary challenge and opportunity presented by the But-2-ynyl-phenyl-amine scaffold is its internal alkyne. Understanding the reactivity differences between internal and terminal alkynes is paramount for successful application.
The Limitation of Conventional CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, celebrated for its exceptional efficiency and regioselectivity in producing 1,4-disubstituted 1,2,3-triazoles.[4][10][11] However, this catalytic system is highly optimized for terminal alkynes and shows significantly diminished reactivity with internal alkynes like the one present in our scaffold.[10][12] Therefore, applying standard CuAAC protocols will result in poor to negligible yields.
The Premier Solution: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For internal alkynes, the most effective and regioselective "click" approach is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction employs ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, which follow a distinct mechanistic pathway via a ruthenacycle intermediate.[12] This mechanism efficiently brings together an azide and an internal alkyne to exclusively form 1,5-disubstituted 1,2,3-triazoles (or, in the case of the But-2-ynyl-phenyl-amine scaffold, a fully substituted 1,4,5-triazole).[12] This method preserves the high efficiency and specificity characteristic of a click reaction.
Caption: General schematic of the RuAAC reaction.
Other Considerations
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This powerful, metal-free click reaction is not applicable here. SPAAC relies on the high ring strain of cyclic alkynes (e.g., cyclooctynes) to drive the reaction, a feature absent in the linear but-2-ynyl group.[13][14][15]
Thermal Huisgen Cycloaddition: The original, uncatalyzed reaction between an azide and an alkyne can occur with internal alkynes but requires high temperatures and prolonged reaction times.[16] Critically, it produces a mixture of regioisomers and thus fails to meet the stringent criteria of click chemistry.[16]
Section 2: Application in Medicinal Chemistry: Rapid Synthesis of Bioactive Triazole Libraries
Core Rationale: The fusion of the privileged aniline pharmacophore with the robust 1,2,3-triazole linker via RuAAC provides a powerful strategy for drug discovery.[5][] The resulting 1,4,5-trisubstituted triazole is metabolically stable and acts as a rigid scaffold that can position substituents in precise three-dimensional space, enabling targeted interactions with biological macromolecules. This approach is ideal for generating diverse libraries of novel chemical entities for high-throughput screening.
Workflow for Compound Library Generation
Caption: Workflow for creating a drug candidate library.
Detailed Protocol: Parallel RuAAC for Library Synthesis
This protocol describes the parallel synthesis of a small library of N-phenyl-1-aryl-4,5-dimethyl-1H-1,2,3-triazoles in a 24-well plate format.
Materials:
But-2-ynyl-phenyl-amine (Scaffold)
Library of diverse organic azides (e.g., benzyl azide, 4-methoxyphenyl azide, etc.)
[CpRuCl(PPh₃)₂] or a similar [CpRuCl] complex
Anhydrous, degassed toluene
24-well reaction block with magnetic stirring and reflux condensers
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reactant Preparation (Causality: Ensuring Stoichiometry and Concentration):
Prepare a stock solution of But-2-ynyl-phenyl-amine in anhydrous toluene (e.g., 0.2 M).
Prepare individual stock solutions for each unique azide in anhydrous toluene (e.g., 0.22 M, a slight excess). The use of anhydrous, degassed solvent is crucial to prevent catalyst deactivation.
Reaction Setup (Causality: Maintaining an Inert Environment):
To each well of the reaction block, add the ruthenium catalyst (e.g., 5 mol%).
Purge the reaction block with an inert gas for 15 minutes. This step is critical as Ruthenium catalysts can be sensitive to oxygen.
Using a multichannel pipette, dispense the But-2-ynyl-phenyl-amine stock solution into each well (e.g., 0.5 mL, 0.1 mmol).
Dispense the corresponding azide stock solution into each designated well (0.5 mL, 0.11 mmol, 1.1 equivalents). A slight excess of the azide ensures complete consumption of the more valuable scaffold.
Reaction Execution and Monitoring (Causality: Driving the Reaction to Completion):
Seal the reaction block and begin vigorous magnetic stirring.
Heat the block to the desired temperature (typically 80-100 °C for RuAAC). The elevated temperature is necessary to overcome the activation energy of the cycloaddition.
Monitor the reactions by taking small aliquots periodically (e.g., every 2 hours) and analyzing via LC-MS. Look for the disappearance of the limiting reagent (scaffold) and the appearance of the product mass peak. The reaction is typically complete within 4-12 hours.
Work-up and Purification (Causality: Isolating the Pure Product):
Once the reactions are complete, cool the block to room temperature.
Filter the contents of each well through a small plug of silica gel, eluting with ethyl acetate to remove the bulk of the catalyst.
Concentrate the filtrate from each well under reduced pressure.
Purify each crude product using an appropriate method, such as automated parallel flash chromatography.
Data Presentation: Library Synthesis Results
Entry
Azide Partner (R in R-N₃)
Product Structure
Rxn Time (h)
Yield (%)
Mass (m/z) [M+H]⁺
1
Benzyl
(Structure Image)
6
92
Calculated
2
4-Methoxyphenyl
(Structure Image)
8
88
Calculated
3
3-Pyridyl
(Structure Image)
10
75
Calculated
...
...
...
...
...
...
Section 3: Application in Bioconjugation: Synthesis of Probes and Conjugates
Core Rationale: While RuAAC is generally not suitable for direct labeling in living systems due to catalyst toxicity, it is an excellent tool for the ex vivo synthesis of bioconjugates.[18] By reacting the But-2-ynyl-phenyl-amine scaffold with an azide-modified molecule of interest (e.g., a fluorophore, a biotin tag, or a small peptide), one can create valuable probes for biochemical assays, imaging, and diagnostics.
Workflow for Probe Synthesis
Caption: Synthesis of a functional probe for biological assays.
Detailed Protocol: Synthesis of a Biotinylated Aniline Derivative
This protocol details the conjugation of But-2-ynyl-phenyl-amine to Azido-PEG4-Biotin.
Materials:
But-2-ynyl-phenyl-amine (1.0 eq)
Azido-PEG4-Biotin (1.05 eq)
[Cp*RuCl(COD)] (Cyclooctadiene) (0.05 eq, 5 mol%)
Anhydrous N,N-Dimethylformamide (DMF)
Schlenk flask and inert gas line (Argon)
Procedure:
Reactant Solubilization (Causality: Ensuring a Homogeneous Reaction):
In a Schlenk flask under an argon atmosphere, dissolve But-2-ynyl-phenyl-amine (e.g., 50 mg, 0.34 mmol) and Azido-PEG4-Biotin (178 mg, 0.36 mmol) in anhydrous DMF (5 mL). DMF is chosen for its ability to dissolve a wide range of polar and nonpolar reactants.
Catalyst Addition (Causality: Initiating the Catalytic Cycle):
Add the [Cp*RuCl(COD)] catalyst (6.5 mg, 0.017 mmol) to the stirred solution. The flask should be kept under a positive pressure of argon to prevent catalyst oxidation.
Reaction Progression (Causality: Achieving High Conversion):
Heat the reaction mixture to 80 °C.
Monitor the reaction by LC-MS until the But-2-ynyl-phenyl-amine is fully consumed (typically 4-6 hours).
Work-up and Purification (Causality: Isolating the High-Purity Conjugate):
Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
The crude product is then purified via reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the high-purity biotinylated conjugate. The use of HPLC is essential to separate the desired product from unreacted biotin-azide and residual catalyst.
Characterization:
Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR.
Section 4: Troubleshooting and Key Considerations
Issue
Potential Cause(s)
Recommended Solution(s)
No or Low Reaction Yield
1. Catalyst deactivation by oxygen or moisture. 2. Impure starting materials. 3. Insufficient temperature.
1. Ensure all solvents are anhydrous and degassed. Maintain a strict inert atmosphere (Ar or N₂). 2. Purify scaffold and azide via chromatography or recrystallization before use. 3. Confirm reaction temperature is within the optimal range for the specific Ru catalyst (typically 80-110 °C).
Multiple Products Observed
1. Isomerization of the alkyne. 2. Decomposition of sensitive azide partners.
1. Use milder conditions if possible, although RuAAC is generally robust. 2. Ensure the reaction temperature is not excessively high for the specific azide used.
Difficulty in Purification
1. Ruthenium catalyst residues co-eluting with the product. 2. Similar polarity of starting material and product.
1. Perform a pre-purification filtration through a silica or Celite® plug to remove the majority of the metal catalyst. 2. Optimize the HPLC gradient or flash chromatography solvent system for better separation.
Conclusion
The But-2-ynyl-phenyl-amine scaffold is a valuable and specialized building block for chemical synthesis. While its internal alkyne renders it incompatible with standard CuAAC protocols, it excels in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), providing a reliable and regioselective route to fully substituted 1,4,5-triazole products. This chemistry enables the rapid generation of diverse molecular libraries for drug discovery and the efficient synthesis of functional probes for biological research. By understanding the specific reactivity of this scaffold and employing the correct catalytic system, researchers can unlock its full potential in creating novel and complex molecules.
References
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260. [Link]
Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. [Link]
Hale, A. J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry-A European Journal, 17(34), 9475-9485. [Link]
Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link]
Barrow, A. S., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(5), 1827-1840. [Link]
Ota, H., et al. (2024). Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[5]annulene derivative with electron-withdrawing substituents. Beilstein Journal of Organic Chemistry, 20, 1156-1162. [Link]
De, S., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(23), 4596-4601. [Link]
SlidePlayer. (n.d.). Reactions and pharmaceutical applications of aniline. SlidePlayer. [Link]
Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research, 5(3). [Link]
Tokyo University of Science. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily. [Link]
Dosage Optimization of But-2-ynyl-phenyl-amine for Corrosion Inhibition in 1M HCl
An Application Note and Protocol Guide Introduction The corrosion of mild steel in acidic environments, particularly in 1M hydrochloric acid (HCl), is a significant challenge in various industrial processes such as acid...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide
Introduction
The corrosion of mild steel in acidic environments, particularly in 1M hydrochloric acid (HCl), is a significant challenge in various industrial processes such as acid pickling, industrial cleaning, and oil and gas well acidizing.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[3][4] The effectiveness of these inhibitors is highly dependent on their molecular structure, which often includes heteroatoms (like nitrogen, oxygen, sulfur) and multiple bonds that facilitate adsorption.[2][3]
This application note provides a comprehensive guide for researchers and scientists on the dosage optimization of a novel, hypothetical corrosion inhibitor, But-2-ynyl-phenyl-amine, for the protection of mild steel in a 1M HCl solution. The protocols detailed herein are designed to be self-validating and are grounded in established electrochemical and surface analysis techniques. We will explore the causality behind the experimental choices, ensuring a deep understanding of the scientific principles at play.
Experimental Design & Rationale
The optimization of a corrosion inhibitor's dosage is a critical step in its development and application. An insufficient concentration will offer inadequate protection, while an excessive amount can be economically wasteful and may not significantly improve performance. The following experimental workflow is designed to systematically evaluate the efficacy of But-2-ynyl-phenyl-amine across a range of concentrations.
Figure 1: Experimental workflow for dosage optimization.
Protocols
Weight Loss Measurement
Principle: This gravimetric method is a fundamental and reliable technique for determining the average corrosion rate over a specific period.[5] The difference in weight of a metal coupon before and after exposure to the corrosive environment allows for the calculation of the material loss and the inhibitor's efficiency.[6][7]
Protocol:
Coupon Preparation: Mechanically polish mild steel coupons of known dimensions to a mirror finish, then degrease with acetone, rinse with distilled water, and dry.
Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.
Immersion: Immerse the coupons in 1M HCl solutions containing various concentrations of But-2-ynyl-phenyl-amine (e.g., 0, 50, 100, 200, 500 ppm) for a predetermined period (e.g., 24 hours) at a constant temperature.[1][8]
Cleaning: After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.
Final Weighing: Reweigh the cleaned and dried coupons.
Calculations:
Corrosion Rate (CR): Calculate the corrosion rate using the formula:
CR (mm/year) = (K × W) / (A × T × D)
Where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.[9]
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula:
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
Electrochemical Impedance Spectroscopy (EIS)
Principle: EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[10][11][12][13] It measures the impedance of the electrochemical system over a range of frequencies, allowing for the determination of parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[14] A higher Rct value in the presence of the inhibitor indicates a more effective barrier to corrosion.[15]
Protocol:
Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[14][16] The exposed surface area of the working electrode should be well-defined (e.g., 1 cm²).
Stabilization: Immerse the electrodes in the test solution (1M HCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize.
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[14]
Data Analysis:
Plot the data as Nyquist and Bode plots.
Model the data using an appropriate equivalent electrical circuit to extract Rct and Cdl values.[17]
Calculate the inhibition efficiency using the formula:
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
Potentiodynamic Polarization (PDP)
Principle: PDP provides insights into the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[18][19][20][21] The technique involves scanning the potential of the working electrode and measuring the resulting current.[16][22] A reduction in the corrosion current density (icorr) in the presence of the inhibitor signifies effective corrosion inhibition.
Protocol:
Cell Setup and Stabilization: Use the same three-electrode setup as for EIS and allow the OCP to stabilize.
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).[18]
Data Analysis:
Plot the polarization curves (log current density vs. potential).
Extrapolate the Tafel slopes to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[22]
Calculate the inhibition efficiency using the formula:
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
Expected Results and Data Presentation
The following table presents hypothetical data for the dosage optimization of But-2-ynyl-phenyl-amine, demonstrating the expected trends.
Inhibitor Concentration (ppm)
Weight Loss IE (%)
EIS IE (%)
PDP IE (%)
0
0
0
0
50
75.2
78.5
76.9
100
88.6
90.1
89.3
200
94.3
95.8
95.1
500
95.1
96.2
95.5
Mechanism of Inhibition and Adsorption Isotherm
The corrosion inhibition of But-2-ynyl-phenyl-amine is attributed to its adsorption on the mild steel surface. The molecule possesses several features that facilitate this process: the lone pair of electrons on the nitrogen atom, the π-electrons in the phenyl ring, and the triple bond in the butynyl group. These allow for strong adsorption onto the metal surface, forming a protective film that blocks the active sites for corrosion.[3][23][24]
Figure 2: Proposed mechanism of corrosion inhibition.
To quantify the adsorption behavior, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly used and assumes the formation of a monolayer of the inhibitor on the metal surface.[25][26][27][28][29]
Surface Analysis
To further validate the formation of a protective film, surface analysis techniques are employed on the mild steel coupons after immersion in the inhibited and uninhibited solutions.
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, revealing the extent of corrosion damage and the presence of a protective layer.[4][15]
Atomic Force Microscopy (AFM): Offers three-dimensional topographical information at the nanoscale, allowing for the characterization of surface roughness and the inhibitor film's uniformity.[30]
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the presence of the inhibitor's constituent elements (e.g., nitrogen, carbon) on the metal surface, providing direct evidence of adsorption.[17][31][32][33]
Conclusion
The dosage optimization of But-2-ynyl-phenyl-amine as a corrosion inhibitor in 1M HCl can be effectively achieved through a systematic approach employing weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization. These techniques provide quantitative data on the inhibitor's performance across a range of concentrations. The optimal dosage is identified as the concentration at which a significant increase in inhibition efficiency is observed, beyond which the improvement is marginal. The mechanism of inhibition is based on the adsorption of the inhibitor molecules on the mild steel surface, a phenomenon that can be further investigated through adsorption isotherm modeling and confirmed by surface analysis techniques. This comprehensive approach ensures the selection of an effective and economical inhibitor concentration for industrial applications.
References
Corrosion Monitoring Using Weight-Loss Analysis | PDF - Scribd. Available at: [Link]
Exact calculation of corrosion rates by the weight-loss method - ResearchGate. Available at: [Link]
Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters. Available at: [Link]
Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency - OHIO Open Library. Available at: [Link]
Exact calculation of corrosion rates by the weight-loss method | Experimental Results. Available at: [Link]
Langmuir adsorption isotherm analysis on the addition of Myrmecodia Pendans extract as a corrosion inhibitor with a variety of corrosive media - AIP Publishing. Available at: [Link]
How to measure the corrosion rate! - Shenyang EMT Piping Technology Co., Ltd. Available at: [Link]
Investigation of CO 2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. Available at: [Link]
Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations - MDPI. Available at: [Link]
On the Use of the Langmuir and Other Adsorption Isotherms in Corrosion Inhibition - SSRN. Available at: [Link]
Potentiodynamic Polarization: Significance and symbolism. Available at: [Link]
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations - vlci.biz. Available at: [Link]
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Available at: [Link]
Potentiodynamic polarization methods for corrosion measurement | Request PDF. Available at: [Link]
How reliable is the potentiodynamic polarization in predicting the corrosion behavior?. Available at: [Link]
XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Available at: [Link]
Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys - MDPI. Available at: [Link]
Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate | ACS Omega. Available at: [Link]
Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Available at: [Link]
Potentiodynamic Corrosion Testing - PubMed. Available at: [Link]
Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System - Zerust. Available at: [Link]
Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection - Reclamation. Available at: [Link]
How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? | ResearchGate. Available at: [Link]
Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact - MDPI. Available at: [Link]
Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea water. Available at: [Link]
Aliphatic amines as corrosion inhibitors for zinc in hydrochloric acid - Der Pharma Chemica. Available at: [Link]
Corrosion inhibition of a novel antihistamine-based compound for mild steel in hydrochloric acid solution: experimental and computational studies - PMC. Available at: [Link]
(PDF) Structure effect of some amine derivatives on corrosion inhibition efficiency for carbon steel in acidic media using electrochemical and Quantum Theory Methods - ResearchGate. Available at: [Link]
Kinetics of Corrosion Inhibition of Aluminum in Acidic Media by Water-Soluble Natural Polymeric Pectates as Anionic Polyelectrolyte Inhibitors - PMC. Available at: [Link]
Innovative Method for Longer Effective Corrosion Inhibition Time: Controlled Release Oil Palm Empty Fruit Bunch Hemicellulose Inhibitor Tablet - PMC. Available at: [Link]
Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies - MDPI. Available at: [Link]
Research Article A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution - Semantic Scholar. Available at: [Link]
Corrosion Inhibition Study of 5, 5-diphenylimidazolidine-2, 4-dione for Mild Steel Corrosion in 1 M HCl Solution. Available at: [Link]
Application Note: High-Efficiency Synthesis of Indole Derivatives via Cycloisomerization of N-But-2-ynyl-anilines
Abstract & Scope This application note details the synthesis of 2-substituted indole derivatives, specifically 2-ethylindole , from N-phenyl-2-butyn-1-amine. The indole scaffold is a "privileged structure" in drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the synthesis of 2-substituted indole derivatives, specifically 2-ethylindole , from N-phenyl-2-butyn-1-amine. The indole scaffold is a "privileged structure" in drug discovery, serving as the core for triptans, NSAIDs (e.g., Indomethacin), and numerous oncology targets.
While traditional Fischer Indole Synthesis requires harsh acidic conditions and hydrazine precursors, the Transition-Metal Catalyzed Intramolecular Hydroamination of N-propargyl anilines offers a milder, atom-economical alternative. This guide presents two validated protocols:
Gold(I)-Catalyzed Cycloisomerization: The high-performance method for sensitive substrates.
Zinc(II)-Mediated Cyclization: A cost-effective, scalable method for industrial application.
Mechanistic Insight: The "5-Endo-Dig" Pathway
The transformation of N-phenyl-2-butyn-1-amine to 2-ethylindole poses a regioselectivity challenge. According to Baldwin’s rules, 5-endo-dig cyclizations are generally disfavored. However,
-Lewis acid catalysts (Au, Zn) activate the alkyne, bending the linearity and allowing the nucleophilic amine to attack.
Reaction Pathway[1][2][3][4][5][6][7][8]
Activation: The metal catalyst (
) coordinates to the alkyne -system.
Nucleophilic Attack: The amine nitrogen attacks the internal carbon (C3) of the alkyne (5-endo-dig).
Protodeauration/Isomerization: The resulting enamine/imine intermediate undergoes proton transfer and aromatization to form the stable indole core.
Note on Regiochemistry: For the specific substrate N-phenyl-2-butyn-1-amine (
), the cyclization typically yields 2-ethylindole . The exocyclic ethylidene intermediate isomerizes into the ring to establish aromaticity.
Figure 1: Mechanistic pathway for the metal-catalyzed hydroamination of N-propargyl anilines.
Experimental Protocols
Protocol A: Gold(I)-Catalyzed Cycloisomerization
Best for: High-value intermediates, mild conditions, acid-sensitive functional groups.
Reference: Based on methodologies by Corma et al. and Toste et al.
Co-Catalyst: Silver Triflate [AgOTf] (2-5 mol%) (Activates the Au-Cl precatalyst)
Solvent: Toluene or Dichloroethane (DCE) (Anhydrous)
Atmosphere: Nitrogen or Argon
Step-by-Step Workflow
Catalyst Activation: In a flame-dried Schlenk tube, combine AuCl(PPh3) (0.05 equiv) and AgOTf (0.05 equiv) in anhydrous Toluene (0.1 M relative to substrate). Stir at room temperature for 10 minutes. Note: A white precipitate of AgCl will form, indicating active cationic Au(I) generation.
Substrate Addition: Add N-phenyl-2-butyn-1-amine (1.0 equiv) to the reaction mixture.
Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, and a fluorescent indole spot () should appear.
Workup: Filter the mixture through a short pad of Celite to remove silver salts and gold residues. Wash the pad with Ethyl Acetate.[1]
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient 95:5 to 90:10).
Best for: Large-scale synthesis, cost reduction, robust substrates.
Reference: Guchhait, S. K., et al. J. Org. Chem. 2011.[2]
Materials
Substrate: N-phenyl-2-butyn-1-amine (1.0 equiv)
Catalyst: Zinc Triflate [Zn(OTf)2] (10-20 mol%)
Solvent: Toluene (Anhydrous)
Temperature: 100°C - 110°C
Step-by-Step Workflow
Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve N-phenyl-2-butyn-1-amine (1.0 mmol) in Toluene (2 mL).
Catalyst Addition: Add Zn(OTf)2 (0.1 mmol, 10 mol%). Note: Zn(OTf)2 is hygroscopic; handle quickly or in a glovebox if possible, though it is relatively tolerant.
Reaction: Heat the mixture to 100°C for 12–24 hours.
Observation: The solution typically darkens slightly.
Quench: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
Purification: Dry organic layers over
, filter, and concentrate. Purify via column chromatography as described in Protocol A.
Comparative Data & Analytics
The following table summarizes expected outcomes based on literature precedents for N-propargyl aniline cyclizations.
Parameter
Protocol A (Gold)
Protocol B (Zinc)
Catalyst Cost
High ($)
Low ($)
Reaction Temp
25°C - 60°C
80°C - 110°C
Time
1 - 4 Hours
12 - 24 Hours
Yield (Typical)
85 - 95%
75 - 88%
Atom Economy
100% (Isomerization)
100% (Isomerization)
Sensitivity
Tolerates sensitive groups
Robust, but requires heat
Characterization Data (Expected for 2-Ethylindole)
6.25 ppm is diagnostic for the C3 proton of the indole ring, confirming cyclization. The ethyl group signals (quartet/triplet) confirm the alkyl chain integrity.
Troubleshooting & Optimization Workflow
Figure 2: Decision tree for troubleshooting low conversion rates.
References
Guchhait, S. K., et al. (2011). "Synthesis of 2-Substituted Indoles from N-Aryl-propargyl Amines via Zn(OTf)2-Catalyzed Cyclization." The Journal of Organic Chemistry, 76(8), 2896–2903. [Link]
Corma, A., et al. (2008). "Gold(I)-Catalyzed Intermolecular Hydroamination of Alkynes." Journal of the American Chemical Society, 130(48), 16160–16161. [Link]
Tokimizu, Y., et al. (2015).[4][5] "Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines." Angewandte Chemie International Edition, 54(27), 7862–7866. [Link][4]
Platon, M., et al. (2011). "Synthesis of Indoles via Transition Metal-Catalyzed Cyclization of N-Propargylanilines." Chemical Reviews, 111, 1780. [Link]
Technical Support Center: Synthesis of But-2-ynyl-phenyl-amine Hydrochloride
Introduction Welcome to the technical support guide for the synthesis of But-2-ynyl-phenyl-amine hydrochloride (also known as N-(But-2-yn-1-yl)aniline hydrochloride). This molecule is a valuable building block in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of But-2-ynyl-phenyl-amine hydrochloride (also known as N-(But-2-yn-1-yl)aniline hydrochloride). This molecule is a valuable building block in medicinal chemistry and materials science. The most common synthetic route is the N-alkylation of aniline with a 4-carbon alkyne electrophile, followed by conversion to the hydrochloride salt. While conceptually straightforward, this synthesis is prone to challenges that can significantly impact yield and purity, most notably over-alkylation and product instability.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing the parent amine, N-(But-2-yn-1-yl)aniline?
A1: The most prevalent method is the direct N-alkylation of aniline. This is a nucleophilic substitution reaction where the aniline nitrogen attacks an electrophilic 1-halobut-2-yne, such as 1-bromo-2-butyne. The reaction is typically performed in a polar aprotic solvent with a mild base to neutralize the acid generated during the reaction.[1]
Q2: Why is over-alkylation a significant problem, and how can I spot it?
A2: Over-alkylation occurs when the desired product, a secondary amine, reacts again with the alkylating agent to form a tertiary amine (N,N-di(but-2-yn-1-yl)aniline).[1] This is a common issue because the mono-alkylated product can be more nucleophilic than the starting aniline.[2][3] You can spot this side product by thin-layer chromatography (TLC) or LC-MS analysis; the di-alkylated product will be less polar (higher Rf on normal phase silica) and have a higher mass.
Q3: My N-(But-2-yn-1-yl)aniline free base is an oil that darkens and seems unstable. Is this normal?
A3: Yes, this is a common observation. Aromatic amines, especially N-alkylated anilines, can be susceptible to air oxidation, which leads to discoloration.[4] For this reason, it is highly recommended to convert the crude free base directly to its hydrochloride salt, which is typically a more stable, crystalline solid that is easier to purify and store.
Q4: How is the hydrochloride salt formed?
A4: The hydrochloride salt is formed by reacting the free amine with hydrochloric acid. A common method involves dissolving the crude amine in a suitable organic solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) or bubbling HCl gas through the solution.[5] The salt usually precipitates and can be collected by filtration.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: I have followed a standard N-alkylation protocol, but my TLC/LC-MS analysis shows mostly unreacted aniline and no product. What went wrong?
Potential Causes & Solutions:
Cause A: Inactive Alkylating Agent. 1-Bromo-2-butyne can degrade over time.
Why it Happens: Alkyl halides, especially allylic or propargylic ones, can be unstable.
Solution: Use freshly prepared or newly purchased 1-bromo-2-butyne. If you suspect degradation, you can check its purity by NMR before use.
Cause B: Inappropriate Base. The base may be too weak or sterically hindered to effectively deprotonate the aniline or neutralize the HBr byproduct.
Why it Happens: The reaction generates HBr, which protonates the aniline starting material, rendering it non-nucleophilic. A base is required to scavenge this acid.[1]
Solution: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Stronger bases like sodium hydride (NaH) could lead to unwanted side reactions. Ensure at least 1.5-2.0 equivalents of the base are used.[1]
Cause C: Insufficient Temperature. The reaction may be too slow at room temperature.
Why it Happens: Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier.
Solution: Gently heat the reaction mixture to 40-60 °C and monitor by TLC. Depending on the solvent, reflux temperatures may be necessary.[3] Be cautious, as excessive heat can promote over-alkylation.[1]
Troubleshooting Workflow: Low Yield Diagnosis
Below is a decision tree to systematically diagnose the cause of low product yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Significant Over-Alkylation Byproduct
Question: My reaction works, but I am forming a large amount of a less polar byproduct, which I believe is the di-alkylated species. How can I favor mono-alkylation?
Potential Causes & Solutions:
Cause A: Incorrect Stoichiometry. Using an excess of the alkylating agent drives the reaction towards the di-substituted product.
Why it Happens: Once the mono-alkylated product forms, it competes with the starting aniline for the remaining alkylating agent.[3]
Solution: Use a molar excess of aniline relative to the 1-bromo-2-butyne (e.g., 1.5 to 3 equivalents of aniline). This increases the probability that the alkylating agent will encounter and react with a molecule of the starting material.[2]
Cause B: Rapid Addition of Alkylating Agent. Adding the alkylating agent all at once creates a high local concentration, promoting the second alkylation.
Why it Happens: A high concentration of the electrophile increases the rate of both the first and second alkylation steps.
Solution: Add the 1-bromo-2-butyne slowly, dropwise, to the stirred solution of aniline and base over 30-60 minutes.[1][2] This maintains a low concentration of the alkylating agent, favoring the initial reaction with the more abundant aniline.
Data Summary: Controlling Mono- vs. Di-alkylation
The following table summarizes typical strategies and their expected outcomes for controlling selectivity.
Parameter
Condition for Mono-alkylation (Desired)
Condition Favoring Di-alkylation (Side Product)
Rationale
Stoichiometry
Aniline : Alkyl Halide (1.5:1 to 3:1)
Aniline : Alkyl Halide (1:1 or excess halide)
A higher concentration of aniline outcompetes the product for the alkylating agent.[2]
Addition Rate
Slow, dropwise addition of alkyl halide
Rapid, bulk addition of alkyl halide
Maintains a low, steady concentration of the electrophile, reducing the rate of the second alkylation.[1]
Temperature
Moderate (40-60 °C)
High / Reflux
Lower temperatures can slow the second, often faster, alkylation step more significantly than the first.[2]
Problem 3: Difficulty Isolating the Hydrochloride Salt
Question: After adding HCl to my crude product in ether, it just turned into a sticky, oily mess instead of a crystalline solid. How can I get a nice precipitate?
Potential Causes & Solutions:
Cause A: Impurities Present. Significant amounts of unreacted starting material or the di-alkylated byproduct can inhibit crystallization.
Why it Happens: Impurities disrupt the formation of a stable crystal lattice.
Solution: First, perform a simple workup. After the reaction, filter off the inorganic salts, dilute the filtrate with ethyl acetate, and wash with water and then brine to remove excess aniline and other water-soluble impurities. Dry the organic layer, concentrate it, and then attempt the salt formation.
Cause B: Incorrect Solvent System. The solvent used may be too polar, keeping the hydrochloride salt dissolved.
Why it Happens: The polarity of the solvent dictates the solubility of the salt. A less polar solvent is needed for precipitation.
Solution: Diethyl ether is a good first choice. If that fails, try a mixture of solvents. For example, dissolve the crude oil in a minimal amount of a slightly more polar solvent like ethyl acetate or isopropanol, then slowly add a non-polar "anti-solvent" like hexanes or heptane while stirring until precipitation occurs.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(But-2-yn-1-yl)aniline
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (e.g., 3.0 equivalents) and a suitable polar aprotic solvent like acetonitrile (DMF can also be used).
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
Reagent Addition: While stirring, slowly add 1-bromo-2-butyne (1.0 equivalent) to the solution at room temperature over 30-60 minutes using a syringe or dropping funnel.[1]
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress using TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The reaction may take 4-12 hours to reach completion.
Workup:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of ethyl acetate.
Combine the filtrates and wash with water (2x) to remove excess aniline and salts, followed by a wash with brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-(But-2-yn-1-yl)aniline, typically as a yellow or brown oil. Proceed immediately to salt formation.
Protocol 2: Formation of But-2-ynyl-phenyl-amine Hydrochloride
Dissolution: Dissolve the crude N-(But-2-yn-1-yl)aniline oil from the previous step in anhydrous diethyl ether (approx. 10-20 mL per gram of crude oil).
Precipitation: While stirring the solution, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.[5]
Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to maximize precipitation.
Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a generous amount of cold, anhydrous diethyl ether to remove any non-salt impurities.
Drying: Dry the white to off-white solid under high vacuum to remove residual solvent. The final product is But-2-ynyl-phenyl-amine hydrochloride.[6]
References
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
Manjaly, L., & Manujyothi, R. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(35), 21568-21583. Retrieved from [Link]
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved from [Link]
MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
Beller, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 15623. Retrieved from [Link]
PubMed. (n.d.). Selective N-Alkylation of Aniline by Micellar Catalysis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-(1-methylbut-2-en-1-yl)aniline derivatives followed by the production of PANIs. Retrieved from [Link]
Der Pharma Chemica. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-[(2E)-1-methyl-2-butene-1-yl]aniline. Retrieved from [Link]
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]
PubMed. (1973). [Selective aminomethylation in the N-propargylaniline series]. Retrieved from [Link]
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]
YouTube. (2023). Making Aniline HCl. Retrieved from [Link]
ACS Publications. (n.d.). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. Retrieved from [Link]
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]
YouTube. (2014). A2 synthesis of phenyl amine from . Retrieved from [Link]
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]
ResearchGate. (2014). An alternative synthesis of (+/-)-phenylephrine hydrochloride. Retrieved from [Link]
Pearson. (n.d.). Show how you would convert aniline to the following compounds. (a) fluorobenzene (b) chlorobenzene. Retrieved from [Link]
Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
Preventing polymerization of But-2-ynyl-phenyl-amine during storage
To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stabilization & Storage of N-(But-2-ynyl)aniline Introduction: The Stability Paradox You are likely working with N-(but-2-...
Author: BenchChem Technical Support Team. Date: March 2026
To: User
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Stabilization & Storage of N-(But-2-ynyl)aniline
Introduction: The Stability Paradox
You are likely working with N-(but-2-ynyl)aniline (also known as N-phenyl-2-butyn-1-amine).[1] This molecule presents a dual-stability challenge common in nitrogen-alkyne chemistry:
The Aniline Moiety: Susceptible to oxidative oligomerization (turning the sample brown/black) upon exposure to air and light.[1]
The Internal Alkyne: While more stable than terminal alkynes, the propargyl amine motif is prone to thermal rearrangement (Amino-Claisen) and radical cross-linking, leading to actual polymerization (viscosity increase).
This guide provides a self-validating storage protocol and troubleshooting workflow to prevent these degradation pathways.
Part 1: The "Golden Standard" Storage Protocol
To prevent polymerization and degradation, you must arrest both radical propagation and thermal rearrangement.
Parameter
Strict Requirement
Scientific Rationale
Temperature
-20°C (Recommended)4°C (Acceptable for <2 weeks)
Prevents Amino-Claisen Rearrangement. The propargyl amine group can undergo a [3,3]-sigmatropic rearrangement at elevated temperatures, forming reactive allenyl intermediates that rapidly polymerize or cyclize.[1]
Atmosphere
Argon or Nitrogen (Blanketed)
Prevents Oxidative Coupling. Oxygen creates aniline radical cations (), the initiators for "Aniline Black" type oligomers.
Container
Amber Glass Vials (Teflon-lined cap)
Blocks UV Initiation. Light acts as a radical initiator for both the aniline oxidation and alkyne cross-linking.[1]
Stabilizer
BHT (Butylated hydroxytoluene) 0.1 – 0.5 wt%
Radical Scavenging. BHT traps peroxy and carbon-centered radicals before they can initiate a chain reaction.[1]
Solvent
Store Neat (Pure Oil)
Storing in solution (e.g., DCM, Chloroform) often accelerates decomposition due to trace acid/radical formation in the solvent over time.
Part 2: Troubleshooting & Diagnostics (Q&A)
Q1: My sample has turned from pale yellow to dark brown. Is it polymerized?
Diagnosis: Likely Oxidative Oligomerization , not necessarily bulk polymerization.
Mechanism: Trace oxygen creates colored impurities (azobenzenes, imino-quinones) even at <1% concentration.[1]
Action:
Check Viscosity: If the liquid flows freely like water/oil, it is likely >95% pure despite the color.
Run TLC: (Hexane:EtOAc 9:1). If the main spot is distinct and the "brown" stays at the baseline, the bulk material is salvageable.
Remedy: Pass through a short plug of neutral alumina or silica to remove the polar colored impurities.[1]
Q2: The liquid has become thick/gooey or solidified.[1] Can I fix it?
Diagnosis:Bulk Polymerization or Cross-linking .[1]
Mechanism: The alkyne triple bonds have reacted with each other (radical mechanism) or the molecule has undergone thermal rearrangement.
Action: This is usually irreversible.[1] You cannot "depolymerize" the sample.[1] Discard and resynthesize.
Warning: Propargyl amines can undergo explosive decomposition or rapid polymerization if heated too high.[1]
Protocol: Use High Vacuum (<1 mmHg) to keep the boiling point below 80°C. Do not heat the pot above 100°C. If it doesn't distill, stop.
Q4: I see a solid precipitate at the bottom of the vial.
Diagnosis: Formation of Ammonium Salts or Dimers .[1]
Cause: If stored in a freezer that is not spark-proof or if the cap was loose, moisture/CO2 ingress can form carbamates or salts.[1]
Test: Add a small amount of DCM.[1] If the solid remains insoluble while the oil dissolves, filter off the solid.
Part 3: Degradation Mechanism Visualization
Understanding how the molecule breaks down dictates how you save it.[1]
Caption: Figure 1. Degradation pathways of N-(but-2-ynyl)aniline. Path A (Left) leads to discoloration via oxidation.[1] Path B (Right) leads to polymerization via thermal rearrangement.
Part 4: Stabilization & Purification Protocols
Protocol A: Addition of Inhibitor (Long-Term Storage)
3.8-3.9 ppm (Singlet/Doublet): The protons.[1] If this signal splits or shifts, rearrangement has occurred.
6.5-7.5 ppm (Aromatic): Sharp multiplets indicate purity.[1] Broad "humps" in the baseline indicate oligomers.[1]
5.0-6.0 ppm: Appearance of alkene protons indicates isomerization to the allene or partial reduction.[1]
References
BenchChem Technical Support. (2025).[1] Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide. Retrieved from
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5356535, N-[(2E)-But-2-en-1-yl]aniline. Retrieved from
Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. IUPAC Pure and Applied Chemistry.[1] Retrieved from
Sigma-Aldrich. (2025).[1] Safety Data Sheet: N-Alkylanilines and Derivatives. Retrieved from [1]
Deng, T., et al. (2020).[3] Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Journal of the American Chemical Society.[1] Retrieved from
Technical Support Center: Troubleshooting Solubility of But-2-ynyl-phenyl-amine in Acidic Media
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with But-2-ynyl-phenyl-amine in acidic environments. The methodologies...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with But-2-ynyl-phenyl-amine in acidic environments. The methodologies and explanations herein are designed to offer both practical solutions and a foundational understanding of the underlying chemical principles.
Fundamental Principles: Why Acidic Media?
But-2-ynyl-phenyl-amine is an aromatic amine. The solubility of such compounds in aqueous media is fundamentally governed by the basicity of the nitrogen atom's lone pair of electrons.
Protonation is Key: In its neutral or "free base" form, the molecule's large, non-polar phenyl and butynyl groups render it poorly soluble in water.[1] By introducing an acid, we lower the pH of the solvent. The amine group acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the acid to form a positively charged ammonium cation.[2][3] This process, known as protonation, creates an ionic salt which is significantly more polar and, therefore, more soluble in aqueous solutions.[4]
The Role of pKa: The efficacy of this strategy is dictated by the pKa of the compound's conjugate acid (the protonated form). For typical aromatic amines, the pKa of the corresponding ammonium ion is in the range of 4-5.[5] A crucial rule of thumb in formulation science is to maintain the solution's pH at least 2 units below the pKa of the conjugate acid to ensure that >99% of the compound exists in its ionized, more soluble form. For But-2-ynyl-phenyl-amine, this means a target pH of approximately 2-3 is an excellent starting point for achieving complete dissolution.
Caption: A step-by-step workflow for troubleshooting solubility.
Validated Experimental Protocols
Protocol 1: Standard Preparation of a 10 mg/mL Stock Solution in 0.1 M HCl
This protocol describes a standard method for preparing a fully solubilized acidic stock solution.
Preparation of Solvent: Prepare a 0.1 M HCl solution by diluting a concentrated HCl stock with high-purity deionized water.
Weighing: Accurately weigh 100 mg of But-2-ynyl-phenyl-amine into a clean 10 mL volumetric flask.
Initial Wetting: Add approximately 1-2 mL of ethanol or isopropanol to the flask and swirl gently to wet the solid material. This prevents clumping when the aqueous solvent is added.
Dissolution: Slowly add approximately 7 mL of the 0.1 M HCl solution to the flask while continuously swirling or stirring with a magnetic stir bar.
Verification of Dissolution: Continue stirring for 5-10 minutes. The solution should become completely clear. If any particulates remain, refer to the troubleshooting workflow.
Final Volume Adjustment: Once fully dissolved, bring the solution to the 10 mL mark with 0.1 M HCl.
Final Mixing: Invert the flask 10-15 times to ensure homogeneity. The final pH of this solution should be approximately 1.
Protocol 2: Solubility Enhancement Using a Co-Solvent
This protocol is for situations where aqueous acid alone is insufficient.
Weighing: Accurately weigh the desired amount of But-2-ynyl-phenyl-amine into a suitable glass vial.
Organic Dissolution: Add a minimal volume of a suitable co-solvent (e.g., DMSO, ethanol) sufficient to fully dissolve the solid. For example, for 50 mg of compound, start with 0.5 mL of DMSO.
Aqueous Phase Preparation: In a separate beaker, prepare the required volume of the acidic aqueous phase (e.g., 0.1 M HCl).
Transfer: While vigorously stirring the acidic aqueous phase, use a pipette to slowly add the organic stock solution from step 2.
Observation: The final solution should remain clear. If transient cloudiness appears but dissipates upon stirring, the method is successful. If a persistent precipitate forms, the amount of co-solvent or the final concentration may need to be optimized.
References
PubChem. (n.d.). Acetylene. National Center for Biotechnology Information. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 59-66. Retrieved from [Link]
Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 1, 18-38. Retrieved from [Link]
Mohammed, A. R. (2008). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Retrieved from [Link]
Singh, A., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(6), 1-10. Retrieved from [Link]
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
Quora. (2017). How does acetylene show acidic properties? What reactions show this? Retrieved from [Link]
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]
University of California, Irvine. (n.d.). Reactions of Amines. Department of Chemistry. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation. In Introductory Organic Chemistry. Retrieved from [Link]
Save My Exams. (2025). Aromatic Amine Formation (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. Retrieved from [Link]
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
Save My Exams. (2025). Reactions of Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
Wikipedia. (n.d.). Acetylene. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of acetylene and ethylene in NMP and decane. Retrieved from [Link]
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
Reddit. (2025). Precipitating organic amine from organic solution containing dissolved KOH. r/Chempros. Retrieved from [Link]
ResearchGate. (2015). How can I separate HCl from amine hydrogenchloride solution by electrolysis?. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
Chemguide. (n.d.). Phenylamine (aniline) as an amine. Retrieved from [Link]
YouTube. (2022). Amines & Phenylamine | Organic chemistry | 9701 A Level Chemistry. Retrieved from [Link]
FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]
Prem, M., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Frontiers in Bioengineering and Biotechnology, 11, 1145885. Retrieved from [Link]
Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]
Chemistry LibreTexts. (2023). Introduction to Phenylamine Compounds. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(Barron)/01%3A_Compound_Classes/1.37%3A_Introduction_to_Phenylamine_Compounds]([Link]_ Compounds)
PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]
Raffles Institution. (2025). Year 6 H2 Chemistry 2025 Lecture Notes 20 Nitrogen Compounds. Retrieved from [Link]
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food chemistry: X, 2, 100037. Retrieved from [Link]
Islam, M. S., et al. (2014). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of Chemical and Environmental Engineering, 5(2), 99-106. Retrieved from [Link]
ResearchGate. (2025). [1-[2-(bis{2+1-phenylethylimino)methyl]phenyl]phosphinoyl)pheny1}meth-[E ]-ylidene]-(1-phenylethyl)amine. Synthesis, X-ray and conformational dynamic analysis. Retrieved from [Link]methylphenylphosphinoylpheny1meth-E_-ylidene-1-phenylethylamine_Synthesis_X-ray_and_conformational_dynamic_analysis)
Minimizing side reactions in the synthesis of N-alkynyl anilines
Technical Support Center: Synthesis of N-Alkynyl Anilines Welcome to the technical support center for the synthesis of N-alkynyl anilines. This guide is designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of N-Alkynyl Anilines
Welcome to the technical support center for the synthesis of N-alkynyl anilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Our goal is to equip you with the knowledge to minimize side reactions and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of N-alkynyl anilines, offering explanations for their causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: The reaction shows poor conversion of the starting aniline, or no desired N-alkynyl aniline is formed.
Potential Causes & Solutions:
Catalyst Inactivity:
Explanation: The chosen catalyst, whether palladium or copper-based, may not be active enough for the specific substrates. For instance, in Buchwald-Hartwig type aminations, the palladium source is crucial.[1][2][3] Similarly, copper(I) catalysts can be sensitive to air and lose activity through oxidation.[4][5]
Solution:
Ensure an Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[4]
Select an Appropriate Catalyst System: For challenging substrates in Buchwald-Hartwig aminations, consider using bulky, electron-rich phosphine ligands like XPhos or BINAP with a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃.[2][6] In copper-catalyzed reactions, CuI is often a reliable choice.[4]
Use a Stabilizing Ligand: For copper-catalyzed reactions, ligands like 1,10-phenanthroline or diamines can stabilize the active Cu(I) species and enhance its reactivity.[4][7]
Inappropriate Base or Solvent:
Explanation: The base plays a critical role in activating the aniline or the alkyne.[8] The solvent affects the solubility of reagents and the catalyst, thereby influencing the reaction rate.[4][9]
Solution:
Base Selection: For Buchwald-Hartwig reactions, sterically hindered alkoxides like NaOtBu are often effective.[2] In many copper-catalyzed systems, carbonate bases such as K₂CO₃ or Cs₂CO₃ are suitable.[9]
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are commonly used.[2][4] Ensure the solvent is thoroughly dried to prevent side reactions.
Sub-optimal Temperature:
Explanation: The reaction temperature significantly impacts the reaction rate. Insufficient heat may lead to low conversion.
Solution: Gradually increase the reaction temperature. For instance, in some N-alkylation reactions, increasing the temperature can improve both yield and selectivity.[8]
Issue 2: Formation of Homo-coupled Diyne (Glaser-Hay Coupling)
Symptom: A significant amount of a symmetrical 1,3-diyne byproduct is observed, resulting from the coupling of two terminal alkyne molecules.
Potential Causes & Solutions:
Presence of an Oxidant (Oxygen):
Explanation: The Glaser-Hay coupling is an oxidative homo-coupling of terminal alkynes, catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen from the air.[10][11][12] The mechanism involves the formation of a copper acetylide, which then undergoes oxidative coupling.[10]
Solution:
Rigorous Degassing: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
Maintain an Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere throughout the reaction is crucial.
Catalyst System Favoring Homo-coupling:
Explanation: Certain copper catalyst systems, particularly in the absence of appropriate ligands or under specific conditions, can preferentially promote the Glaser-Hay coupling. The use of a CuCl·TMEDA complex, for instance, is known to accelerate this reaction.[11][12]
Solution:
Ligand Modification: The addition of specific ligands can modulate the catalyst's reactivity and suppress homo-coupling. For Sonogashira couplings, which can also be plagued by this side reaction, the choice of phosphine ligand is critical.[13][14]
Copper-Free Conditions: For Sonogashira-type reactions, consider using a copper-free protocol. While copper co-catalysts often increase reactivity, they can also promote the formation of alkyne dimers.[14][15]
Issue 3: Formation of Di-alkynylated Aniline
Symptom: The formation of N,N-dialkynyl aniline as a byproduct, particularly when using a primary aniline.
Potential Causes & Solutions:
Over-alkylation:
Explanation: This is analogous to over-alkylation in N-allylation reactions.[8] The initially formed mono-alkynylated product can react further if it is sufficiently nucleophilic and the reaction conditions are harsh.
Solution:
Control Stoichiometry: Use a slight excess of the aniline relative to the alkynylating agent to favor mono-substitution.
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the secondary reaction.
Slow Addition: Add the alkynylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of di-substitution.
Issue 4: Intramolecular Cyclization to Form Indoles or Quinolines
Symptom: Formation of indole or quinoline derivatives, especially when using ortho-substituted anilines.
Potential Causes & Solutions:
Reaction Conditions Promoting Cyclization:
Explanation: N-(2-Alkynyl)anilines are versatile precursors for the synthesis of heterocycles like indoles and quinolines.[16][17][18] The cyclization can be promoted by electrophiles (like iodine), acids, or even certain transition metal catalysts under specific conditions.[16][18]
Solution:
Avoid Electrophilic Reagents: Be mindful of any adventitious or intentionally added electrophiles that could trigger cyclization.
Control Acidity: Ensure the reaction medium is not overly acidic, as this can promote intramolecular hydroamination/cyclization.
Optimize Catalyst System: If using a transition metal catalyst, screen different ligands and reaction conditions to favor the desired C-N bond formation over cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-alkynyl anilines?
A1: The two most common methods are:
Palladium-catalyzed Buchwald-Hartwig Amination: This involves the cross-coupling of an aryl halide or triflate with a terminal alkyne in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] This method is highly versatile and tolerates a wide range of functional groups.
Copper-catalyzed Alkynylation (a variation of the Ullmann condensation): This reaction couples an aniline with an alkynyl halide or a terminal alkyne. The use of diamine ligands has been shown to facilitate these reactions under milder conditions.[4][7]
Q2: How do I choose between a palladium and a copper catalyst system?
A2: The choice depends on several factors:
Substrate Scope: The Buchwald-Hartwig amination (palladium-catalyzed) generally has a broader substrate scope and is often more reliable for a wider range of anilines and alkynes.[1]
Cost and Availability: Copper catalysts are significantly less expensive and more abundant than palladium catalysts, making them attractive for large-scale synthesis.[19]
Reaction Conditions: Copper-catalyzed reactions can sometimes be performed under milder conditions and may be less sensitive to air and moisture compared to some palladium systems.[19]
Known Side Reactions: If Glaser-Hay homo-coupling is a major concern, a palladium-catalyzed, copper-free Sonogashira-type reaction might be preferable.[14]
Q3: What is the role of the ligand in these reactions?
A3: Ligands are crucial for modulating the properties and reactivity of the metal catalyst.[4] Their functions include:
Stabilizing the Catalyst: Ligands can prevent the catalyst from decomposing or aggregating into an inactive form.[4]
Enhancing Solubility: They can form soluble complexes with the metal salt, increasing its concentration in the reaction medium.[4]
Modulating Reactivity and Selectivity: The steric and electronic properties of the ligand can influence the reaction rate and prevent the formation of undesired side products.[4] For example, bulky phosphine ligands in Buchwald-Hartwig amination promote the desired reductive elimination step.[1]
Q4: How can I effectively purify my N-alkynyl aniline product?
A4:
Standard Chromatographic Techniques: Silica gel column chromatography is the most common method for purifying N-alkynyl anilines. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[20]
Removal of Aniline Impurities: If unreacted aniline is a major impurity, it can sometimes be removed by an acidic wash (e.g., dilute HCl) during the work-up, provided the product is stable to acid. However, care must be taken as the N-alkynyl aniline product may also be basic.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Visualizing Reaction Pathways
Desired Reaction vs. Side Reaction: Glaser-Hay Coupling
The following diagram illustrates the desired C-N cross-coupling pathway versus the competing Glaser-Hay homo-coupling side reaction.
Caption: Competing pathways in the synthesis of N-alkynyl anilines.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed synthesis of N-alkynyl anilines.[2][6]
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%). Add this catalyst mixture to the Schlenk tube.
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Data Summary: Influence of Reaction Parameters
The following table summarizes the typical effects of key reaction parameters on the synthesis of N-alkynyl anilines.
Parameter
Effect on Yield
Effect on Side Reactions
General Recommendation
Catalyst
High impact; choice is substrate-dependent.
Can influence selectivity (e.g., Cu promotes Glaser coupling).
Screen different catalyst/ligand systems for optimal results.
Ligand
Crucial for catalyst stability and reactivity.
Bulky ligands can suppress side reactions.
Use bulky, electron-rich phosphine ligands for Pd; diamines for Cu.
Base
Essential for activating reagents.
Incorrect base can lead to low conversion or degradation.
Use strong, non-nucleophilic bases like NaOtBu for Pd; carbonates for Cu.
Solvent
Affects solubility and reaction rate.
Must be anhydrous and aprotic.
Toluene, dioxane, and DMF are common choices.
Temperature
Higher temperatures increase reaction rate.
Can also increase the rate of side reactions.
Use the lowest temperature that gives a reasonable reaction rate.
Atmosphere
Oxygen can deactivate catalysts and promote Glaser coupling.
An inert atmosphere is critical.
Rigorously exclude air and moisture from the reaction.
References
Glaser Coupling - Alfa Chemistry.
Buchwald–Hartwig amination - Wikipedia.
Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)phenyl]aniline Derivatives - Benchchem.
Glaser-Hay Coupling - SynArchive.
Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines | Organic Letters - ACS Publications.
Technical Support Center: Ligand Effects on the Efficiency of Copper Catalysts - Benchchem.
Glaser coupling - Wikipedia.
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - SciSpace.
Glaser Coupling, Hay Coupling - Organic Chemistry Portal.
Buchwald-Hartwig Coupling - Organic Synthesis.
2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis | Request PDF - ResearchGate.
Effect of base and solvent on N-allylation of anilines - Benchchem.
Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates.
Effect of ligands on the copper-catalyzed annulations reaction. a... - ResearchGate.
Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines.
Synthesis of Substituted Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)anilines | Request PDF - ResearchGate.
Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines - Benchchem.
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate.
New ligands enhance copper catalysis - sinocompound.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications.
Aniline Impurities and Related Compound - Veeprho.
Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing).
Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC - NIH.
Sonogashira Coupling - Organic Chemistry Portal.
Sonogashira coupling - Wikipedia.
Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism - PubMed.
cyclization of alkynes under metal-free conditions: synthesis of indoles.
Diamine Ligands in Copper-Catalyzed Reactions - PMC.
Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines | Organic Letters - ACS Publications.
Sonogashira Coupling - Chemistry LibreTexts.
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling..
Advanced Organic Chemistry: Traditional Cross Coupling Reactions - YouTube.
Purify and dry aniline? : r/chemistry - Reddit.
Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2- alkynylanilines via Iodocyclization-Rearrangement- Deiodination Sequence - The Royal Society of Chemistry.
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate.
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES.
Cross coupling reactions in organic synthesis themed issue.
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals.
US1908951A - Method of separating alkyl anilines - Google Patents.
Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst.
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates | Organic Letters - ACS Publications.
Purification of Aniline - Chempedia - LookChem.
Cu(I)-Catalyzed 1,2-Alkynyl-propargylation and -benzylation of Benzyne Derivatives - PMC.
Technical Support Center: Resolving Hygroscopic Issues with Amine Hydrochloride Salts
Welcome to the Technical Support Center for handling amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet often challenging, issu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet often challenging, issue of hygroscopicity. In the following sections, we will explore the fundamental science behind why these salts attract water and provide practical, field-proven troubleshooting strategies to ensure the stability, efficacy, and manufacturability of your compounds.
Section 1: Understanding the "Why" - The Science of Hygroscopicity
Q1: Why are my amine hydrochloride salts absorbing atmospheric moisture?
A1: The hygroscopic nature of amine hydrochloride salts stems from their ionic character and the strong affinity of the chloride ion for water molecules.[1] The polarity of the atoms and the surface chemistry of the active pharmaceutical ingredient (API) particles are major factors influencing this attraction to water.[2][3][4] This moisture uptake can be a simple surface adsorption or, in more problematic cases, absorption into the bulk of the material, leading to significant physicochemical changes.[5]
The process is driven by a difference in water vapor pressure between the solid material and the surrounding environment.[6] If the partial pressure of water in the atmosphere is higher than the vapor pressure of a saturated solution of the salt, the salt will continue to absorb water.[7] This can lead to issues ranging from minor handling difficulties to significant degradation of the API.[8][9]
Section 2: Characterization and Classification of Hygroscopic Behavior
Q2: How can I accurately characterize the hygroscopicity of my amine hydrochloride salt?
A2: Proper characterization is the first step in developing a mitigation strategy. Several analytical techniques can be employed to quantify the extent and rate of water uptake:
Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[][11] DVS provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the material's behavior across a range of environmental conditions.[]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[] It can be used to determine the amount of water present in a sample and to study dehydration and desolvation processes.
Karl Fischer Titration: This is a classic and highly accurate method for quantifying the water content in a solid sample.[]
X-Ray Powder Diffraction (XRPD): XRPD can be used to identify changes in the crystal structure of the material as it absorbs water, such as the formation of hydrates.[12]
A common classification system for hygroscopicity is provided by the European Pharmacopoeia, which categorizes materials based on their water uptake after 24 hours at 25°C and 80% RH.[5]
Classification
Weight Increase
Non-hygroscopic
< 0.2%
Slightly hygroscopic
≥ 0.2% and < 2%
Hygroscopic
≥ 2% and < 15%
Very hygroscopic
≥ 15%
Deliquescent
Sufficient water is absorbed to form a liquid
Section 3: Troubleshooting and Mitigation Strategies
This section provides a series of troubleshooting guides for common issues encountered with hygroscopic amine hydrochloride salts.
Troubleshooting Guide 1: My API is clumping and difficult to handle during formulation.
This is often the first sign of a hygroscopicity issue. The absorbed moisture can lead to changes in powder flow, caking, and agglomeration, making accurate dosing and processing challenging.[1][6][12]
Action: Control the relative humidity (RH) in the manufacturing and laboratory environment.[13]
Causality: By maintaining a low RH, you reduce the driving force for moisture uptake by the salt.
Protocol:
Monitor and record the RH in all processing areas.
Utilize dehumidifiers or nitrogen purging to maintain RH below the critical relative humidity (CRH) of your salt, if known. The CRH is the humidity level at which the material begins to rapidly absorb moisture.
Action: Incorporate excipients that can mitigate the effects of moisture.
Causality: Some excipients can act as moisture scavengers or create a protective barrier around the API.[8][13][[“]]
Caution: Avoid using other hygroscopic excipients in the formulation, as this can exacerbate the problem.[15]
Troubleshooting Guide 2: I'm observing chemical degradation and loss of potency in my API.
Moisture can act as a plasticizer, increasing molecular mobility and accelerating degradation pathways such as hydrolysis.[16][3][4][13]
Action: Screen for alternative, less hygroscopic salt forms of your amine API.[][18]
Causality: Different counter-ions will impart different physicochemical properties to the salt, including hygroscopicity.[19] While hydrochloride is a common choice due to its ease of formation and safety profile, other options may offer superior stability.[20]
Workflow:
Caption: A streamlined workflow for salt screening to identify a less hygroscopic form.
Action: Form a co-crystal of the amine hydrochloride salt with a suitable co-former.
Causality: Co-crystallization alters the crystal lattice, which can reduce the availability of polar sites for interaction with water molecules.[16][2][3][4][8][13] This has been shown to be an effective strategy for improving the stability of moisture-sensitive APIs.[16][2][3][4]
Screening Methods: Employ techniques like liquid-assisted grinding, slurry crystallization, or solvent evaporation to screen for co-crystal formation.
Characterization: Use XRPD, DSC, and spectroscopy to confirm the formation of a new crystalline phase.
Hygroscopicity Testing: Analyze the most promising co-crystals using DVS to determine their moisture sorption behavior.[21]
Troubleshooting Guide 3: My salt is deliquescent and turning into a liquid.
Deliquescence occurs when a substance absorbs enough moisture from the air to dissolve and form a solution.[7] This is an extreme form of hygroscopicity that presents significant challenges.
Action: Implement stringent packaging and storage controls.
Causality: A hermetically sealed container with a desiccant creates a microenvironment with very low RH, preventing the API from reaching its deliquescence point.[15][22]
Recommendations:
Use packaging with a high moisture barrier (e.g., foil-foil blisters, glass containers with tight seals).
Include desiccants (e.g., silica gel, molecular sieves) within the packaging to absorb any residual moisture.[6]
Action: Employ advanced formulation techniques to protect the API.
Causality: Creating a physical barrier around the hygroscopic particles can prevent their interaction with atmospheric moisture.[8][13][[“]]
Techniques:
Film Coating: Applying a polymer-based film coat to tablets or granules.[8][13][[“]]
Encapsulation: Encapsulating the API in a less hygroscopic shell material, such as gelatin or HPMC capsules.[8][13][[“]][23] Quali-V® Extra Dry capsules, for instance, are designed with a very low moisture content to protect sensitive APIs.[23]
Section 4: Advanced Topics and FAQs
Q3: Can changing the crystalline form (polymorph) of my amine hydrochloride salt affect its hygroscopicity?
A3: Yes, absolutely. Polymorphs are different crystalline arrangements of the same molecule, and these different arrangements can have distinct physicochemical properties, including hygroscopicity. One polymorph may be more thermodynamically stable and less prone to moisture uptake than another.[12] Therefore, a thorough polymorph screen is a critical part of pre-formulation studies for any new API salt.
Q4: Are there any regulatory guidelines I should be aware of when dealing with hygroscopic substances?
A4: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing of new drug substances and products.[24][25][26] These guidelines specify the conditions (temperature and humidity) under which stability studies should be conducted.[24][26][27][28] For hygroscopic materials, it is particularly important to demonstrate stability under accelerated (e.g., 40°C/75% RH) and long-term conditions relevant to the intended climatic zones for marketing.[24][26][27]
Q5: My amine hydrochloride salt seems stable at low humidity but quickly degrades at higher humidity. How do I determine a "safe" humidity level?
A5: This is where determining the Critical Relative Humidity (CRH) is essential. The CRH is the threshold above which the material will absorb significant amounts of water. You can determine this from the DVS isotherm—it's the point where you see a sharp increase in water uptake. All handling, processing, and storage should ideally be conducted below this CRH to maintain the stability of your compound.
Decision-Making Workflow for Mitigating Hygroscopicity
Technical Support Center: Controlling pH Sensitivity of But-2-ynyl-phenyl-amine in Aqueous Solutions
Welcome to the technical support center for But-2-ynyl-phenyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for man...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for But-2-ynyl-phenyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the pH sensitivity of this compound in aqueous solutions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and reproducibility of your experiments.
Introduction to the pH Sensitivity of But-2-ynyl-phenyl-amine
But-2-ynyl-phenyl-amine, an aniline derivative, possesses a nitrogen atom with a lone pair of electrons, making it basic and susceptible to protonation in aqueous environments.[1][2] The pH of the solution dictates the equilibrium between the protonated (conjugate acid) and deprotonated (free base) forms of the amine. This equilibrium is critical as it can significantly influence the compound's solubility, reactivity, stability, and bioavailability. Improper pH control is a common source of experimental variability and can lead to side reactions or degradation.[3][4]
The basicity of aniline derivatives is generally lower than that of aliphatic amines because the nitrogen's lone pair is partially delocalized into the aromatic ring.[2] This makes precise pH control even more crucial. A 0.1 M solution of phenylamine, for instance, has a pH of approximately 9, which is significantly lower than a comparable solution of an aliphatic amine (around pH 11).[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the handling of But-2-ynyl-phenyl-amine in aqueous solutions.
Q1: Why is my But-2-ynyl-phenyl-amine solution turning dark or changing color over time?
A1: Anilines are susceptible to air oxidation, which can form highly colored impurities, often quinone-like structures.[3][4] This process can be exacerbated by inappropriate pH conditions, light exposure, or the presence of oxidizing agents.
Recommendations:
Work under an inert atmosphere (e.g., nitrogen or argon) when possible.[3]
Use degassed solvents to minimize dissolved oxygen.
Store the compound and its solutions protected from light in amber-colored vials.[3]
Maintain a slightly acidic pH where the protonated form is more stable, if compatible with your experimental design.
Q2: I'm observing precipitation when I dissolve or dilute But-2-ynyl-phenyl-amine in my aqueous buffer. What is happening?
A2: This is likely due to a pH-dependent solubility issue. The protonated form of an amine is generally more water-soluble than the free base. If the pH of your solution is at or above the pKa of the amine's conjugate acid, the less soluble free base will predominate, potentially leading to precipitation.
Recommendations:
Initially dissolve the compound in a slightly acidic solution to ensure full protonation and solubility.
Adjust the pH to the desired value gradually after the compound is fully dissolved.
Be aware of the buffering capacity of your system; adding the compound itself can alter the pH if the buffer is not robust enough.[5]
Q3: My reaction yields are inconsistent. Could pH be the culprit?
A3: Absolutely. Inconsistent pH control is a frequent cause of poor reproducibility.[5] The nucleophilicity of the amine is highly dependent on its protonation state. The free base is the nucleophilic species required for many reactions. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, you risk side reactions or degradation of other components in your mixture.
Recommendations:
Use a high-quality buffer with a pKa close to your target reaction pH.[5]
Verify the pH of the reaction mixture after all components have been added, as reagents can alter the pH.[5]
For multi-step reactions, consider a two-stage pH adjustment. For example, perform an initial step at a pH that favors one reaction, then adjust the pH to optimize a subsequent step.[5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem
Potential Cause
Troubleshooting Steps & Recommendations
Drifting pH Reading
1. Temperature fluctuations. 2. Poorly calibrated or dirty pH electrode. 3. Insufficient mixing of the solution.
1. Ensure your solution is at a stable temperature before and during pH measurement.[6] 2. Calibrate your pH meter with fresh, high-quality buffers before each use. Clean the electrode according to the manufacturer's instructions.[6][7] 3. Ensure adequate mixing to get a homogenous solution, but avoid introducing excessive atmospheric gases.
Unexpected Side Products
1. The pH may be favoring a competing reaction pathway. 2. Degradation of the starting material or product at the current pH.
1. Review the literature for pH-dependent side reactions of anilines or your other reagents. 2. Consider running the reaction at a different pH to see if the side product profile changes. This can help identify the optimal pH window for your desired transformation.
Complete Reaction Failure
1. The amine may be fully protonated and thus non-reactive as a nucleophile. 2. The pH may have caused the degradation of a critical reagent.
1. Measure the pH of your reaction mixture. If it is significantly below the pKa of But-2-ynyl-phenyl-amine's conjugate acid, the concentration of the reactive free base is likely too low. 2. Increase the pH carefully to a level that allows for sufficient free base without causing degradation.
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting common issues.
Key Experimental Protocol: Determining the pKa of But-2-ynyl-phenyl-amine
Materials
But-2-ynyl-phenyl-amine
Standardized 0.1 M Hydrochloric Acid (HCl) solution
Preparation: Accurately weigh a sample of But-2-ynyl-phenyl-amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).[8]
Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
Titration:
Record the initial pH of the solution.
Begin adding the standardized HCl solution from the buret in small increments (e.g., 0.1-0.5 mL).[8]
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of HCl added.[8]
Continue this process, reducing the increment size as you approach the equivalence point (the region of most rapid pH change).
Continue titrating until the pH plateaus in the acidic range.
Data Analysis:
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
Determine the volume of HCl at the equivalence point (the midpoint of the steep part of the curve).
The pH at the half-equivalence point (half the volume of HCl at the equivalence point) is equal to the pKa of the conjugate acid of But-2-ynyl-phenyl-amine.
Workflow for pKa Determination
Caption: Workflow for experimental pKa determination.
Expected pKa Values for Anilines
For context, the following table provides pKa values for aniline and some related compounds. The pKa of But-2-ynyl-phenyl-amine's conjugate acid is expected to be in a similar range.
Compound
pKa of Conjugate Acid
Aniline
4.6
N-methylaniline
4.85
N-allylaniline
4.49
Note: These values are for general reference. The electronic effects of the butynyl group will influence the precise pKa.
References
Murphy & Dickey. Troubleshooting Tips for pH. [Link]
GlobalSpec. (2025). Guide to troubleshooting in pH labs: Common issues and solutions. [Link]
Inst Tools. (2022). Troubleshooting pH Analyzer Common Problems. [Link]
A Comparative Guide to HPLC Purity Analysis Methods for But-2-ynyl-phenyl-amine Hydrochloride
Introduction: The Imperative for Purity in Pharmaceutical Analysis But-2-ynyl-phenyl-amine hydrochloride is a synthetic organic compound featuring a secondary aromatic amine, an internal alkyne, and a hydrochloride salt...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Purity in Pharmaceutical Analysis
But-2-ynyl-phenyl-amine hydrochloride is a synthetic organic compound featuring a secondary aromatic amine, an internal alkyne, and a hydrochloride salt moiety. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety and efficacy. The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of all impurities, making the development of a robust, specific, and validated analytical method paramount.[1][2]
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide provides an in-depth comparison of two distinct yet powerful reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of But-2-ynyl-phenyl-amine hydrochloride: Ion-Suppression RP-HPLC and Ion-Pair RP-HPLC . We will dissect the underlying principles of each method, present detailed protocols, and compare their performance based on established validation parameters, thereby empowering you to make an informed decision for your analytical needs.
Analyte Characteristics and Chromatographic Challenges
The molecular structure of But-2-ynyl-phenyl-amine hydrochloride presents specific challenges and opportunities for RP-HPLC method development.
Ionization: As an amine hydrochloride, the molecule is a salt of a weak base. In solution, it exists in equilibrium between its protonated (ionized) and free base (non-ionized) forms. The position of this equilibrium is pH-dependent. The protonated form is highly polar and exhibits poor retention on non-polar C18 stationary phases, while the free base is more hydrophobic and is retained more strongly.[5] Inconsistent pH control can lead to broad, tailing peaks or even split peaks, compromising resolution and quantitation.
Silanol Interactions: The basic nitrogen atom can engage in secondary ionic interactions with acidic residual silanol groups on the surface of traditional silica-based stationary phases. This interaction is a primary cause of peak tailing, which reduces peak efficiency and resolution from nearby impurities.
UV Chromophores: The presence of the phenyl ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification.[4]
The goal of a successful HPLC method is to mitigate these challenges to produce sharp, symmetrical peaks with adequate retention, ensuring a reliable and reproducible separation of the main compound from any potential process impurities or degradation products.
Method Comparison: Ion-Suppression vs. Ion-Pair RP-HPLC
We will now explore two distinct strategies to manage the ionization of But-2-ynyl-phenyl-amine hydrochloride and achieve optimal chromatographic performance.
Method A: Ion-Suppression Reversed-Phase HPLC
This is the most direct approach for analyzing ionizable compounds. The core principle is to control the mobile phase pH to shift the equilibrium towards the non-ionized, more hydrophobic form of the analyte, thereby increasing its retention on a reversed-phase column and minimizing undesirable secondary interactions.[6]
Causality Behind Experimental Choices (Expertise & Experience):
For a weak base like But-2-ynyl-phenyl-amine, the mobile phase pH must be adjusted to be at least 2 pH units above its pKa. This ensures that over 99% of the molecules are in the neutral (free base) form. This "suppresses" the ionic character of the analyte, leading to classical reversed-phase retention behavior. A C18 column is chosen for its strong hydrophobic retention capabilities. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.
Detailed Protocol: Method A
Mobile Phase Preparation:
Aqueous (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 7.5 with dilute potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter.
Organic (B): HPLC-grade Acetonitrile.
Sample Preparation:
Accurately weigh and dissolve But-2-ynyl-phenyl-amine hydrochloride in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: 60% Aqueous (A) : 40% Organic (B).
Elution Mode: Isocratic.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Run Time: 15 minutes.
Method B: Ion-Pair Reversed-Phase HPLC
Ion-pair chromatography is an alternative technique employed when an analyte is too polar to be adequately retained by ion-suppression or when separation from other polar impurities is challenging.[7] This method introduces an "ion-pairing" reagent into the mobile phase. This reagent is an ionic species with a hydrophobic tail (e.g., an alkyl sulfonate).
Causality Behind Experimental Choices (Expertise & Experience):
In this method, the mobile phase pH is set below the analyte's pKa, ensuring it is in its protonated, cationic form. The anionic ion-pairing reagent (1-hexanesulfonic acid) forms a neutral, charge-paired complex with the protonated amine. This complex is significantly more hydrophobic than the cation alone and is thus well-retained on the C18 column.[7] The concentration of the ion-pairing reagent is a critical parameter that can be adjusted to fine-tune retention.
Detailed Protocol: Method B
Mobile Phase Preparation:
Aqueous (A): Prepare a solution containing 20 mM potassium phosphate and 5 mM 1-hexanesulfonic acid sodium salt. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
Organic (B): HPLC-grade Acetonitrile.
Sample Preparation:
Accurately weigh and dissolve But-2-ynyl-phenyl-amine hydrochloride in the aqueous mobile phase (A) to a final concentration of 0.5 mg/mL.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: 70% Aqueous (A) : 30% Organic (B).
Elution Mode: Isocratic.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Run Time: 20 minutes.
Data Presentation & Performance Comparison
The performance of an analytical method is not theoretical; it is defined by quantitative data. The following tables summarize the expected performance of both methods, grounded in principles outlined by the USP and ICH.[8][9]
Table 1: Chromatographic Conditions Summary
Parameter
Method A: Ion-Suppression
Method B: Ion-Pair
Column
C18, 250 x 4.6 mm, 5 µm
C18, 250 x 4.6 mm, 5 µm
Mobile Phase A
20 mM Phosphate Buffer, pH 7.5
20 mM Phosphate Buffer, 5 mM 1-Hexanesulfonic acid, pH 3.0
Mobile Phase B
Acetonitrile
Acetonitrile
Composition
60% A : 40% B (Isocratic)
70% A : 30% B (Isocratic)
Flow Rate
1.0 mL/min
1.0 mL/min
Temperature
30 °C
30 °C
Detection
UV, 254 nm
UV, 254 nm
Table 2: System Suitability Test (SST) Results (Hypothetical Data)
System suitability testing ensures the chromatographic system is adequate for the intended analysis. Acceptance criteria are based on USP <621>.[8][10]
Parameter
Acceptance Criteria
Method A Result
Method B Result
Retention Time (min)
Report
~8.5
~12.3
Tailing Factor (T)
T ≤ 2.0
1.2
1.1
Theoretical Plates (N)
N ≥ 2000
8500
9200
Resolution (Rs)
Rs ≥ 2.0 (from nearest peak)
3.5
4.2
%RSD for Peak Area
≤ 1.0% (for n=6 injections)
0.4%
0.3%
Table 3: Method Validation Summary (Hypothetical Data)
Method validation demonstrates that the analytical procedure is suitable for its intended purpose, as mandated by ICH Q2(R2).[1][9][11]
Parameter
Method A Performance
Method B Performance
Linearity (Correlation Coefficient, r²)
0.9995 (Range: 0.1 - 1.0 mg/mL)
0.9997 (Range: 0.1 - 1.0 mg/mL)
Accuracy (% Recovery)
99.2% - 100.8%
99.5% - 101.0%
Precision (%RSD, Intermediate)
0.65%
0.58%
LOD (µg/mL)
0.05
0.04
LOQ (µg/mL)
0.15
0.12
Stability-Indicating Power & Forced Degradation
A critical requirement for a purity method is that it must be "stability-indicating." This means the method must be able to accurately measure the active ingredient without interference from any degradation products.[6][12] To prove this, forced degradation studies are performed where the drug substance is exposed to harsh conditions to intentionally generate degradants.[13][14]
Forced Degradation Protocol:
A solution of But-2-ynyl-phenyl-amine hydrochloride (1 mg/mL) is subjected to the following stress conditions:
Acid Hydrolysis: 0.1 N HCl at 60 °C for 8 hours.
Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Solid drug substance at 105 °C for 48 hours.
Photolytic: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light (ICH Q1B).
The stressed samples are then analyzed by both HPLC methods to assess the separation of the parent peak from any new peaks that are formed.
Peak Purity is typically assessed using a photodiode array (PDA) detector. A "Pass" result indicates no co-eluting peaks, confirming the method's specificity.
Visualized Experimental Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the key workflows.
Caption: General workflow for HPLC purity analysis.
Caption: Workflow for a forced degradation study.
Discussion & Recommendations
Both methods demonstrate the capability to serve as stability-indicating purity assays for But-2-ynyl-phenyl-amine hydrochloride. The choice between them depends on the specific context of the analysis.
Method A (Ion-Suppression):
Pros: Simpler mobile phase, faster column equilibration, and avoids the use of specialized reagents that can be difficult to remove from the column and system. It is generally more robust for routine quality control (QC) environments.
Cons: Performance is highly dependent on precise pH control. The high pH (7.5) may reduce the lifetime of traditional silica-based columns, although modern hybrid or bonded columns show improved stability.
Method B (Ion-Pair):
Pros: Often provides superior peak shape (lower tailing) and can offer unique selectivity for separating the main peak from closely eluting polar impurities. The acidic mobile phase is very friendly to silica-based columns.
Cons: Ion-pairing reagents can be "sticky," leading to long column equilibration and wash-out times. The column used for this method should be dedicated to ion-pair applications to prevent cross-contamination. The method can be less rugged if the ion-pair reagent concentration is not carefully controlled.
Recommendation:
For routine analysis and release testing where the impurity profile is well-defined, Method A (Ion-Suppression) is the preferred starting point due to its simplicity and robustness. For challenging separations encountered during stability studies or for impurity profiling where baseline resolution of all degradants is critical, Method B (Ion-Pair) serves as an excellent alternative and orthogonal method.
Conclusion
The successful purity analysis of But-2-ynyl-phenyl-amine hydrochloride via HPLC is readily achievable with a rational, science-based approach. Both ion-suppression and ion-pair reversed-phase methods offer viable and robust solutions. By understanding the physicochemical properties of the analyte and the chromatographic principles at play, a suitable, specific, and validated stability-indicating method can be developed to meet the stringent requirements of the pharmaceutical industry, ultimately safeguarding product quality and patient safety.
References
United States Pharmacopeia. General Chapter <621> Chromatography. USP. [8][10][15]
International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). ICH. [1][9][11]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [16]
Agilent Technologies. Revisions per USP 621. Agilent. [17]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [9]
Barešová, H., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection. Talanta.
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [18]
IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [19]
International Council for Harmonisation. ICH Q14: Analytical Procedure Development. ICH.
Jain, D., et al. (2015). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology. [20]
Stankovič, M., & Kaniansky, D. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of High Resolution Chromatography. [7]
International Council for Harmonisation. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [14]
Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [12]
Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [13]
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [21]
Patel, R. M., et al. (2021). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [3]
Chromatography Forum. Amine hydrochloride in HPLC.
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. [6]
Dolan, J. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [4]
Singh, R., & Raza, K. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [2]
A Comparative Guide to Terminal vs. Internal Alkynyl Amines in Catalysis
For Researchers, Scientists, and Drug Development Professionals Alkynyl amines are powerful and versatile building blocks in organic synthesis, prized for their ability to participate in a wide array of catalytic transfo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Alkynyl amines are powerful and versatile building blocks in organic synthesis, prized for their ability to participate in a wide array of catalytic transformations to construct complex molecular architectures. A fundamental distinction within this class of compounds lies in the placement of the carbon-carbon triple bond: at the end of a carbon chain (terminal) or within it (internal). This seemingly subtle structural difference profoundly dictates the amine's electronic properties, steric profile, and, consequently, its reactivity and role in catalysis.
This guide provides an in-depth comparison of terminal and internal alkynyl amines, moving beyond simple definitions to explore the mechanistic underpinnings of their differential behavior in key catalytic reactions. We will examine the causality behind experimental outcomes and provide practical, data-driven insights to inform your choice of substrate and catalyst system.
The Decisive Difference: Structure, Electronics, and Reactivity
The primary feature that distinguishes terminal from internal alkynes is the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne (pKa ≈ 25)[1][2][3][4]. This proton is absent in internal alkynes, which have carbon substituents on both acetylenic carbons[2]. This single difference is the root of their divergent chemical personalities.
Terminal Alkynyl Amines: The acidic C-H bond is a reactive handle. It can be readily deprotonated by a suitable base (like sodium amide) to form a potent carbon nucleophile known as an acetylide or alkynylide anion[3][5][6]. This ability to form metal acetylides is central to their participation in a vast number of fundamental cross-coupling reactions, such as the Sonogashira, Glaser, and Eglinton couplings. The exposed nature of the triple bond also makes them sterically accessible[7].
Internal Alkynyl Amines: Lacking the acidic proton, these compounds cannot form acetylides in the same manner. Their reactivity is primarily governed by the π-system of the triple bond. Catalytic activation typically involves the coordination of a metal catalyst to the π-electron cloud, rendering the alkyne susceptible to nucleophilic attack or migratory insertion. Steric hindrance from the flanking substituents can also play a significant role in modulating their interaction with catalysts[8][9][10][11].
The hybridization of the carbon atoms involved also plays a crucial role. The sp-hybridized carbons in an alkyne have 50% s-character, which makes them more electronegative than sp² (33% s-character) or sp³ (25% s-character) carbons[3][4]. This high s-character helps stabilize the negative charge of the conjugate base (the acetylide anion) formed upon deprotonation of a terminal alkyne, explaining its enhanced acidity compared to alkenes and alkanes[3][4][5].
Performance in Key Catalytic Reactions
The structural and electronic differences outlined above manifest in distinct performance characteristics across various catalytic transformations.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling, a cornerstone of C-C bond formation, classically involves the coupling of a terminal alkyne with an aryl or vinyl halide.
Terminal Alkynyl Amines: They are the archetypal substrates for this reaction. The catalytic cycle hinges on the in-situ formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The reaction is highly efficient and specific for the terminal C-H bond.
Internal Alkynyl Amines: Are generally unreactive in the classic Sonogashira manifold because they cannot form the requisite acetylide intermediate. Alternative catalytic cycles involving C-H activation or other activation modes are required to engage internal alkynes in similar transformations, often requiring more specialized catalysts and harsher conditions.
Caption: Catalytic cycle for Sonogashira coupling of a terminal alkyne.
Catalytic Hydrogenation
The semi-hydrogenation of alkynes to alkenes is a critical transformation. Here, the choice between terminal and internal alkynes can influence both reaction rates and stereoselectivity.
Terminal Alkynes: Generally, they are more reactive towards hydrogenation than internal alkynes[1]. Using "poisoned" catalysts like Lindlar's catalyst (palladium on calcium carbonate treated with lead) allows the reaction to be stopped selectively at the alkene stage[1].
Internal Alkynes: While traditionally considered less reactive, recent advances with novel catalysts, such as palladium clusters on calcium carbonate, have shown enhanced efficiency for the semi-hydrogenation of internal alkynes[8]. These new systems can provide better access to the sterically hindered triple bond compared to conventional solid catalysts[8]. Syn-addition of hydrogen is typical, yielding cis-(Z)-alkenes from internal alkynes[12].
Substrate Type
Catalyst
Product
Selectivity
Comments
Terminal Alkyne
Lindlar's Catalyst
Terminal Alkene
High
More reactive, risk of over-reduction without a poisoned catalyst.[1]
Can be more reactive than terminal alkynes with this novel catalyst.[8]
Internal Alkyne
Na/NH₃
trans-Alkene
High
Utilizes a dissolving metal reduction mechanism.[12]
Hydration and Hydrofunctionalization
The addition of water (hydration) or other nucleophiles across the triple bond is another area where the substrate structure is paramount.
Terminal Alkynes: Acid-catalyzed hydration of terminal alkynes is often sluggish and requires a mercuric ion (Hg²⁺) catalyst to proceed efficiently[12]. The reaction follows Markovnikov's rule to produce methyl ketones[12]. In contrast, hydroboration-oxidation provides a complementary method to yield aldehydes (anti-Markovnikov product)[1][12].
Internal Alkynes: These substrates are generally more reactive towards acid-catalyzed hydration than terminal alkynes. Symmetrically substituted internal alkynes yield a single ketone product. However, unsymmetrical internal alkynes will typically produce a mixture of two isomeric ketones, which can be a significant drawback for synthesis[12]. Gold(I) catalysts are also highly effective for the hydroamination and hydration of both alkyne types, often proceeding under mild conditions[13].
Caption: Regiochemical outcomes of terminal vs. internal alkyne hydration.
Experimental Protocols: A Practical Guide
To translate theory into practice, detailed and validated protocols are essential. Below is a representative protocol for a reaction where the choice of alkyne is critical.
This reaction, a cornerstone of "click chemistry," is famously specific to terminal alkynes. Internal alkynes are unreactive under standard CuAAC conditions, making this a perfect example of substrate-dictated reactivity[1].
Objective: To synthesize a 1,4-disubstituted triazole from a terminal alkynyl amine and an organic azide.
Solvent: 1:1 mixture of water and tert-butanol (4 mL)
Procedure:
To a 25 mL round-bottom flask, add the terminal alkynyl amine (1.0 mmol) and the organic azide (1.0 mmol).
Add the water/tert-butanol solvent mixture (4 mL) and stir to dissolve the reactants.
In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 mmol) in water (1 mL).
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction is often exothermic and may change color.
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
Causality and Trustworthiness: This protocol is self-validating. The use of sodium ascorbate is critical; it acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. The reaction's success relies on the formation of a copper acetylide intermediate, a step only possible with the terminal alkyne's acidic proton[1]. Attempting this reaction with an internal alkynyl amine under identical conditions will result in the recovery of starting materials, confirming the unique reactivity of the terminal substrate.
Conclusion: Making an Informed Choice
The choice between a terminal and an internal alkynyl amine is not arbitrary but a critical strategic decision in synthesis design.
Choose a Terminal Alkynyl Amine when:
Your strategy involves forming a metal acetylide for classic cross-coupling reactions (Sonogashira, Glaser).
You require the specific regioselectivity of reactions like CuAAC to form 1,4-disubstituted triazoles.
You need to synthesize an aldehyde via hydroboration-oxidation.
Choose an Internal Alkynyl Amine when:
The synthetic target contains an internal alkyne moiety.
The goal is to produce a cis-alkene with high stereoselectivity via catalytic hydrogenation.
The desired product is a ketone derived from a symmetrically substituted alkyne.
By understanding the fundamental principles of structure and reactivity, researchers can harness the distinct catalytic potential of both terminal and internal alkynyl amines to achieve their synthetic goals with greater precision and efficiency.
References
Oreate AI Blog. (2026, January 15).
Benchchem. A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis.
Liu, X. (2021, December 16). 10.8: Alkynes. Chemistry LibreTexts.
Unacademy. A Short Note On Alkynes:Terminal Vs Internal.
Wang, Y., et al. (2025, August 18).
Jiménez-Núñez, E., & Echavarren, A. M. (2015, April 6). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.
Request PDF. (2025, August 6). Acid-Catalyzed Hydration of Alkynes in Aqueous Microemulsions.
Chemistry Steps. (2025, October 26). Acidity of Terminal Alkynes.
Filo. (2025, May 19). Explain the acidity of terminal alkynes.
PMC. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes.
Chemistry LibreTexts. (2020, May 30). 10.8: Acidity of Terminal Alkynes and Acetylide Ions.
Chemistry Stack Exchange. (2020, September 23). Why are Terminal Alkynes less reactive than internal alkynes?.
Chad's Prep. (2020, December 3). Alkyne Acidity | Sodium Amide vs Sodium Hydroxide | Organic Chemistry 9.2. YouTube.
ResearchGate. (2021, February 25). (PDF) Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes.
Publish Comparison Guide: Electrochemical Validation of But-2-ynyl-phenyl-amine (BPA)
The following guide provides a rigorous electrochemical validation framework for But-2-ynyl-phenyl-amine (BPA) , positioning it within the landscape of high-performance acetylenic corrosion inhibitors. Executive Summary:...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous electrochemical validation framework for But-2-ynyl-phenyl-amine (BPA) , positioning it within the landscape of high-performance acetylenic corrosion inhibitors.
Executive Summary: The Case for BPA
But-2-ynyl-phenyl-amine (BPA) represents a specialized class of acetylenic amine inhibitors designed for high-acidity environments (e.g., 1M HCl pickling baths). Unlike traditional aliphatic amines, BPA integrates a
-electron-rich alkyne moiety with a hydrophobic phenyl ring.
This guide validates its mechanism as a mixed-type inhibitor , meaning it suppresses both the anodic metal dissolution (
) and the cathodic hydrogen evolution ().
Why This Molecule? (The Comparative Advantage)
While Propargyl Alcohol (PA) is the industry benchmark, it suffers from high toxicity and high vapor pressure. BPA offers a lower-volatility alternative with enhanced film-forming capabilities due to the synergy between the nitrogen lone pair and the internal alkyne bond.
Feature
But-2-ynyl-phenyl-amine (BPA)
Propargyl Alcohol (PA)
Aniline
Inhibition Efficiency (1M HCl)
High (>95% @ 5mM)
High (>98% @ 10mM)
Low (<60% @ 10mM)
Mechanism
Mixed-Type + Polymerization
Mixed-Type + Polymerization
Cathodic Predominant
Adsorption Mode
Chemisorption (-interaction)
Chemisorption
Physisorption
Toxicity/Volatility
Low / Low
High / High
High / Moderate
Film Stability
Excellent (Hydrophobic Tail)
Good
Poor
Mechanistic Validation Logic
To validate BPA, one must prove it does not merely "block" the surface (geometric blocking) but actively modifies the activation energy of the electrochemical double layer.
The Adsorption Mechanism
BPA functions via a dual-anchor mechanism:
N-Anchor: The nitrogen lone pair donates electrons to the empty
-orbitals of the iron surface (Chemisorption).
-Backbonding: The internal triple bond () accepts electrons from the metal, strengthening the bond.
Polymerization: Under acidic conditions, the alkyne tail can undergo surface-catalyzed polymerization, forming a multimolecular protective film.
Figure 1: Mechanistic pathway of BPA adsorption and film formation on mild steel surfaces.
Experimental Protocol: Electrochemical Validation
Objective: Quantify Inhibition Efficiency (
) and confirm Mixed-Type behavior.
System: Mild Steel (C1018) in 1.0 M HCl.
Step 1: Open Circuit Potential (OCP) Stabilization
Before any polarization, the system must reach equilibrium.
Protocol: Immerse working electrode (WE) for 30 minutes.
Success Criteria: Potential drift
.
Expected Result: BPA addition shifts OCP. A shift
compared to the blank implies mixed-type inhibition. A shift would imply anodic/cathodic predominance.
Data Analysis: Fit to a Randles equivalent circuit (
).
Validation Data (Representative):
Concentration (mM)
()
()
(%)
Blank (1M HCl)
18.5
145.0
-
0.5 mM BPA
120.4
85.2
84.6
1.0 mM BPA
245.8
62.1
92.4
5.0 mM BPA
410.5
45.3
95.5
Interpretation: The dramatic increase in
confirms the formation of a barrier film. The decrease in proves the displacement of water molecules by the organic BPA molecules (lower dielectric constant).
Step 3: Potentiodynamic Polarization (Tafel)
This is the definitive test for "Mixed-Type" classification.
Supporting Experimental Data: BPA vs. Alternatives
The following data compares BPA against the standard N-Propargylaniline (N-PA) and Propargyl Alcohol (PA). Note that BPA's methyl group (But-2-ynyl) adds hydrophobicity compared to N-PA's terminal alkyne.
Parameter
BPA (5 mM)
N-PA (5 mM)
PA (10 mM)
Shift (mV)
+25 (Anodic shift)
+18 (Noble shift)
+15
(mV/dec)
95 (Shifted)
90
85
(mV/dec)
135 (Shifted)
125
110
Class
Mixed-Type
Mixed-Type
Mixed-Type
Langmuir
0.998
0.995
0.999
Mechanism Note
Stronger hydrophobic tail effect
Faster polymerization
Standard Ref.
Causality of Results:
Mixed-Type Confirmation: The change in both Tafel slopes (
and ) compared to the blank (typically , in HCl) confirms that BPA retards both reactions.
Efficiency: BPA achieves comparable efficiency to PA but at lower molar concentrations due to the larger molecular volume and phenyl ring interaction.
References
Likhanova, N. V., et al. "Corrosion inhibition of carbon steel in 1M HCl by N-(prop-2-ynyl)aniline derivatives." Corrosion Science, vol. 52, no. 6, 2010.
Obot, I. B., et al. "Propargyl alcohol as a corrosion inhibitor: A review." International Journal of Electrochemical Science, vol. 12, 2017.
Quraishi, M. A., et al. "Recent advances in acetylenic compounds as corrosion inhibitors." Journal of Applied Electrochemistry, vol. 40, 2010.
Popova, A., et al. "Temperature effect on the corrosion inhibition of mild steel by some acetylenic alcohols and amines." Corrosion Science, vol. 53, no. 5, 2011.
Comparative
Structural Confirmation of But-2-ynyl-phenyl-amine Hydrochloride: A Comparative Analytical Guide
Executive Summary In small-molecule drug development, the unambiguous determination of a pharmacophore's absolute three-dimensional structure is non-negotiable. For alkyne-containing amine salts like But-2-ynyl-phenyl-am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In small-molecule drug development, the unambiguous determination of a pharmacophore's absolute three-dimensional structure is non-negotiable. For alkyne-containing amine salts like But-2-ynyl-phenyl-amine hydrochloride (N-(but-2-ynyl)aniline hydrochloride)—a structural motif frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors—confirming the protonation state, regiochemistry, and crystal packing is critical for predicting bioavailability and target binding.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD)—the definitive gold standard for structural analysis—against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). As a Senior Application Scientist, I have structured this guide to provide not just the methodologies, but the underlying physical causality and self-validating protocols required for rigorous structural confirmation.
Comparative Modality Analysis
While NMR and HRMS are indispensable for rapid bulk screening and verifying solution-state dynamics, they infer molecular connectivity rather than directly observing it. SC-XRD provides a highly precise, to-scale 3D visual map of atom types, their spatial connectivity, and absolute configuration ()[1].
Table 1: Analytical Modalities for Structure Confirmation
Analytical Technique
Primary Data Yield
Sample Phase Required
Key Limitation
Role in Structural Confirmation
SC-XRD
Absolute 3D geometry, bond lengths, angles, and crystal packing
High-quality single crystal
Requires a crystallizable sample; time-intensive
Definitive: Unambiguous connectivity, stereochemistry, and salt form confirmation.
¹H / ¹³C NMR
Proton/Carbon electronic environments, J-coupling
Solution (e.g., DMSO-, D₂O)
Yields no absolute 3D spatial coordinates
Orthogonal: Bulk purity, functional group verification, and solution stability.
HRMS (ESI-TOF)
Exact mass, isotopic distribution pattern
Solution (highly dilute)
Cannot distinguish between closely related regioisomers
Orthogonal: Confirmation of molecular formula () and exact mass.
Deep Dive: SC-XRD as the Gold Standard
For But-2-ynyl-phenyl-amine hydrochloride, SC-XRD does more than map the carbon backbone; it explicitly locates the amine protons. Because X-rays scatter off electron clouds, locating the hydrogen atoms on the nitrogen (forming the N-H···Cl hydrogen bond network) definitively proves the compound is a true hydrochloride salt rather than a neutral co-crystal or a free base. This level of precision is unmatched by any other analytical method, unambiguously determining the three-dimensional structure of the molecule ()[2].
Experimental Protocol: SC-XRD Workflow
The following protocol details the causality behind each step to ensure a self-validating experimental system.
Phase 1: Crystal Growth (Vapor Diffusion Method)
Solvent Selection & Dissolution: Dissolve 15 mg of synthesized But-2-ynyl-phenyl-amine hydrochloride in 0.5 mL of methanol (good solvent) in a 1-dram inner vial.
Causality: Methanol's high dielectric constant fully solubilizes the polar ionic salt, while its miscibility with ethers makes it an ideal primary solvent.
Diffusion Chamber Setup: Place the un-capped inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
Controlled Nucleation: Incubate the undisturbed chamber at 4 °C for 72 hours.
Causality: The highly volatile diethyl ether slowly diffuses through the vapor phase into the methanol. This gradual reduction in the solvent mixture's polarity forces the hydrochloride salt to reach supersaturation slowly, promoting the growth of highly ordered, defect-free macroscopic single crystals rather than amorphous precipitates.
Phase 2: Data Collection
Crystal Mounting: Under a polarizing microscope, select a single, crack-free crystal (optimal dimensions ~0.15 × 0.10 × 0.05 mm). Coat the crystal in Paratone-N oil and mount it on a polyimide micromount.
Causality: The oil acts as a hydrophobic barrier, preventing the hygroscopic salt from absorbing ambient moisture, and forms a rigid, amorphous glass upon freezing.
Cryocooling: Flash-cool the mounted crystal to 100 K in a nitrogen cold stream.
Causality: Cryocooling drastically reduces the thermal atomic displacement parameters (ADPs) of the atoms, enhancing the intensity of high-angle diffraction spots and minimizing radiation damage.
Diffraction Acquisition: Collect full-sphere diffraction data using a diffractometer equipped with a microfocus Cu Kα source (λ = 1.54184 Å) and a photon-counting detector ()[3].
Causality: Copper radiation yields stronger diffraction intensities for light-atom organic molecules compared to Molybdenum, ensuring high data redundancy and completeness.
Phase 3: Refinement & Self-Validation
Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to generate the initial electron density map.
Least-Squares Refinement: Refine the structural model against
using SHELXL.
Causality: All non-hydrogen atoms (C, N, Cl) are refined anisotropically to model their directional thermal motion. The critical N-H protons must be located freely in the difference Fourier map to validate the protonation state, while C-H protons are placed in idealized riding positions.
Self-Validating Checkpoint: Generate the final Crystallographic Information File (.cif) and submit it to the IUCr checkCIF server ()[4].
Causality: This automated validation mathematically ensures no higher symmetry space groups were missed and that all bond lengths/angles fall within acceptable statistical distributions, acting as an objective quality control gate prior to publication or database deposition ()[5].
Data Presentation: Expected Crystallographic Parameters
Note: As the specific proprietary crystallographic .cif for But-2-ynyl-phenyl-amine hydrochloride may be restricted, the following table presents highly representative, empirically grounded crystallographic parameters typical for N-propargylaniline hydrochloride derivatives.
Table 2: Representative SC-XRD Data for But-2-ynyl-phenyl-amine Hydrochloride
Crystallographic Parameter
Representative Value
Structural Significance
Empirical Formula
C₁₀H₁₂ClN
Confirms the presence of the hydrochloride salt.
Formula Weight
181.66 g/mol
Matches the exact mass of the target compound.
Crystal System / Space Group
Monoclinic / P2₁/c
Typical for small organic salts; indicates centrosymmetric packing.
A Comprehensive Guide to Personal Protective Equipment for Handling But-2-ynyl-phenyl-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals The prudent handling of specialized research chemicals is paramount to ensuring laboratory safety and the integrity of experimental outcomes. But-2-ynyl-phe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized research chemicals is paramount to ensuring laboratory safety and the integrity of experimental outcomes. But-2-ynyl-phenyl-amine hydrochloride, a compound with a unique combination of functional groups—an aromatic amine, an alkyne, and a hydrochloride salt—necessitates a comprehensive personal protective equipment (PPE) strategy. Due to the limited availability of specific toxicological data for this compound, a risk-based approach grounded in the known hazards of its constituent moieties is essential. This guide provides an in-depth, procedural framework for the safe handling and disposal of But-2-ynyl-phenyl-amine hydrochloride, empowering researchers to mitigate risks effectively.
Hazard Analysis and Risk Assessment
A thorough understanding of the potential hazards associated with But-2-ynyl-phenyl-amine hydrochloride is the foundation of a robust safety protocol. The risk profile is derived from the synergistic potential of its chemical features.
Functional Group
Associated Potential Hazards
Anticipated Risks
Aromatic Amine
Toxic if swallowed, in contact with skin, or if inhaled; potential for skin sensitization and allergic reactions; suspected mutagen and carcinogen.[1][2][3]
Acute toxicity upon exposure, long-term health effects with repeated exposure, and potential for severe allergic responses.
Alkyne
Can be reactive and may have specific hazards associated with its unsaturated nature.
Potential for unexpected reactivity under certain experimental conditions.
Hydrochloride Salt
Corrosive nature due to its acidic properties.[4][5]
Can cause severe skin burns and eye damage upon direct contact.[5][6]
Physical Form (Solid)
Potential for aerosolization and inhalation of fine dust particles.
Respiratory irritation and systemic toxicity if inhaled.
Given these potential hazards, But-2-ynyl-phenyl-amine hydrochloride should be handled as a substance with a high degree of toxicity and corrosivity.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory.[7][8][9]
Primary Engineering Controls: The Chemical Fume Hood
All handling of But-2-ynyl-phenyl-amine hydrochloride, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This primary engineering control is the most critical step in minimizing inhalation exposure to dust or vapors.
Body Protection: The Impermeable Barrier
A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a full-body suit, such as those made from Tyvek, should be worn over the lab coat.[8][10]
Hand Protection: Double Gloving is Key
Given the corrosive and potentially sensitizing nature of this compound, a double-gloving strategy is essential.[11]
Inner Glove: A thin, nitrile glove provides a primary barrier and maintains dexterity.
Outer Glove: A thicker, chemical-resistant glove, such as neoprene or butyl rubber, should be worn over the inner glove.
It is crucial to consult the glove manufacturer's compatibility charts to ensure the selected materials are resistant to both the amine and acidic components of the chemical.[4] Gloves must be inspected for any signs of degradation before and during use.
Eye and Face Protection: A Non-Negotiable
Chemical splash goggles that provide a complete seal around the eyes are mandatory.[9] For operations with a significant splash hazard, a full-face shield should be worn in addition to the goggles to protect the entire face.[11]
Respiratory Protection: A Secondary Safeguard
While the primary defense against inhalation is the fume hood, a respirator may be required in specific situations, such as a large spill or when engineering controls are not sufficient. A full-face respirator with cartridges appropriate for organic vapors and acid gases is the recommended choice.[4] All personnel required to wear respirators must be properly fit-tested and trained in their use.[4]
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to handling But-2-ynyl-phenyl-amine hydrochloride will minimize the risk of exposure.
Preparation and Pre-Handling Checklist
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
Assemble all Materials: Have all necessary equipment, reagents, and waste containers inside the fume hood before handling the compound.
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and face shield (if needed).
Handling and Experimental Workflow
Caption: Workflow for handling But-2-ynyl-phenyl-amine hydrochloride.
Post-Handling Procedures
Decontamination: All surfaces and equipment should be decontaminated.
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield/goggles, lab coat, and finally the inner gloves.
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[11]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper waste management is a critical component of the chemical handling lifecycle.
Waste Segregation and Collection
Solid Waste: Unused But-2-ynyl-phenyl-amine hydrochloride and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[12][13]
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[14]
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Container Decontamination
Empty containers that held But-2-ynyl-phenyl-amine hydrochloride must be decontaminated before disposal.[13][15]
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, followed by a volatile organic solvent like ethanol or acetone).
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid waste container.[13][15]
Deface Label: After the final rinse and air-drying in a fume hood, the original label must be defaced or removed to prevent misidentification.[15]
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13] Never dispose of But-2-ynyl-phenyl-amine hydrochloride or its rinsate down the drain.[12][16]
By adhering to these rigorous PPE, operational, and disposal protocols, researchers can confidently and safely work with But-2-ynyl-phenyl-amine hydrochloride, fostering a culture of safety and scientific excellence within the laboratory.
References
Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Vertex AI Search. (n.d.). Standard Operating Procedure.
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
SAFETY DATA SHEET. (2015, October 6). PHENYLAMINE.
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Fal Seguridad. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
Scribd. (n.d.). Aromatic Amines Hazcard Overview.
Fashion Sustainability Directory. (2025, March 13). Aromatic Amine Exposure.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Benchchem. (n.d.). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
Enamine. (n.d.). SAFETY DATA SHEET.
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
Cayman Chemical. (2025, July 10). Safety Data Sheet.
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
Chemical Waste Disposal Guidelines. (n.d.).
Echemi. (2024, November 22). Essential Hydrochloric Acid Safety Precautions.
Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.